N-0861 racemate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-9-methylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-18-7-16-11-12(14-6-15-13(11)18)17-10-5-8-2-3-9(10)4-8/h6-10H,2-5H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQYIGCUBBMQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NC3CC4CCC3C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-0861 Racemate: A Selective Adenosine A1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-0861 racemate, with the chemical name (±)-N-(endo-bicyclo[2.2.1]hept-2-yl)-9-methyl-9H-purin-6-amine, is a potent and highly selective antagonist of the adenosine A1 receptor. Its ability to selectively block the A1 receptor subtype over other adenosine receptors has made it a valuable research tool for elucidating the physiological roles of this receptor and a potential therapeutic agent for various cardiovascular and neurological conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a summary of key quantitative data.
Chemical Structure and Properties
N-0861 is a purine derivative characterized by a bicyclo[2.2.1]heptane (norbornane) moiety attached to the exocyclic amino group at the 6-position of a 9-methyladenine core. The racemate consists of an equal mixture of the (1R,2R,4S)- and (1S,2S,4R)-enantiomers.
Chemical Structure:
-
Chemical Name: (±)-N-(endo-bicyclo[2.2.1]hept-2-yl)-9-methyl-9H-purin-6-amine
-
Molecular Formula: C₁₃H₁₇N₅
-
SMILES: CN1C=NC2=C1N=C(NC3CC4CCC3C4)N=C2
-
InChI: InChI=1S/C13H17N5/c1-18-7-14-11-12(15-6-16-13(11)18)17-10-5-8-2-3-9(10)4-8/h6-10H,2-5H2,1H3,(H,15,16,17)
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Weight | 243.31 g/mol |
| CAS Number | 121241-87-0 |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Solubility | Soluble in DMSO |
| LogP | 2.17 |
Synthesis of this compound
Hypothetical Experimental Protocol:
-
Reaction Setup: To a solution of 6-chloro-9-methylpurine in a suitable solvent such as n-butanol or dimethylformamide (DMF), an equimolar amount of racemic endo-2-aminonorbornane and a non-nucleophilic base (e.g., diisopropylethylamine) are added.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel to yield the this compound.
Biological Activity and Mechanism of Action
N-0861 is a selective antagonist of the adenosine A1 receptor. Adenosine A1 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gαi/o).
Adenosine A1 Receptor Signaling Pathway
Activation of the adenosine A1 receptor by its endogenous ligand, adenosine, initiates a signaling cascade that leads to various cellular responses. N-0861 blocks these effects by competitively binding to the receptor.
Caption: Adenosine A1 Receptor Signaling Pathway Antagonized by N-0861.
Receptor Binding Affinity and Selectivity
N-0861 exhibits high affinity for the adenosine A1 receptor and significantly lower affinity for other adenosine receptor subtypes, demonstrating its high selectivity.
Table 2: N-0861 Adenosine Receptor Binding Affinity
| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
| A1 | 10 | Bovine Brain | [1] |
| A2A | 6100 | Bovine Brain | [1] |
| A2B | Not reported | ||
| A3 | Not reported |
Selectivity (A2A/A1): 610-fold
Experimental Protocols
Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of N-0861 for the adenosine A1 receptor.
Experimental Workflow:
Caption: Workflow for a Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Membranes from a cell line recombinantly expressing the human adenosine A1 receptor or from a tissue known to have high A1 receptor density (e.g., bovine brain cortex) are prepared by homogenization and centrifugation.
-
Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled adenosine A1 receptor ligand (e.g., [³H]CCPA or [³H]DPCPX) and a range of concentrations of N-0861. Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist or antagonist (e.g., theophylline).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of N-0861 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Electrophysiology in a Canine Model
This protocol outlines a functional assay to assess the in vivo antagonist activity of N-0861 at the adenosine A1 receptor in a canine model.
Experimental Workflow:
Caption: In Vivo Electrophysiology Experimental Workflow.
Detailed Methodology:
-
Animal Preparation: A mongrel dog is anesthetized, and catheters are inserted for drug administration and to record intracardiac electrograms, including the His bundle electrogram. A surface electrocardiogram is also recorded.
-
Baseline Adenosine Challenge: A baseline infusion of adenosine is administered to induce a transient atrioventricular (AV) block. The primary endpoint measured is the atria-to-His (A-H) interval, which reflects conduction time through the AV node.
-
N-0861 Administration: this compound is administered intravenously at a specific dose.
-
Post-N-0861 Adenosine Challenge: After a suitable equilibration period, the adenosine infusion is repeated, and the A-H interval is measured again.
-
Data Analysis: The degree of prolongation of the A-H interval by adenosine before and after the administration of N-0861 is compared to determine the antagonist effect of N-0861. A significant reduction in the adenosine-induced A-H prolongation indicates A1 receptor antagonism.
Conclusion
This compound is a well-characterized, potent, and selective adenosine A1 receptor antagonist. Its distinct pharmacological profile makes it an invaluable tool for in vitro and in vivo studies aimed at understanding the multifaceted roles of the adenosine A1 receptor. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important compound. Further research may focus on the therapeutic potential of the individual enantiomers of N-0861 and its application in various disease models.
References
Unraveling N-0861 Racemate: A Technical Deep Dive into its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of the N-0861 racemate, chemically identified as endo-N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-indole-2-carboxamide. This molecule belongs to a class of tropane-like derivatives that have been extensively investigated for their modulatory effects on serotonin receptors, particularly the 5-HT₄ receptor subtype. This document collates available data on its synthesis, mechanism of action, and the broader context of the development of 5-HT₄ receptor modulators, offering a valuable resource for researchers in neuropharmacology and medicinal chemistry.
Introduction: The Quest for 5-HT₄ Receptor Modulators
The serotonin 4 (5-HT₄) receptor, a G-protein coupled receptor, has been a significant target in drug discovery due to its role in various physiological processes, including gastrointestinal motility and cognitive functions.[1][2][3] The development of ligands for this receptor has been pursued for therapeutic applications in conditions such as irritable bowel syndrome (IBS), gastroparesis, and Alzheimer's disease.[4][5] The core structure of this compound, the 8-azabicyclo[3.2.1]octane (tropane) scaffold, is a recurring motif in many biologically active compounds, including those designed to interact with serotonin receptors.[6]
Discovery and Synthesis of the this compound Scaffold
The specific discovery timeline for the this compound is not extensively documented under this particular designation in publicly available literature. However, its chemical structure places it within a well-established lineage of synthetic efforts targeting 5-HT₄ receptors. The synthesis of related endo-8-azabicyclo[3.2.1]octan-3-yl derivatives is generally achieved through multi-step sequences.
General Synthetic Approach
The synthesis of the core scaffold typically involves the following key steps:
-
Formation of the 8-azabicyclo[3.2.1]octane core: This is often achieved through established methods for tropane synthesis.
-
Introduction of the amine functionality: The amino group at the 3-position of the tropane ring is a crucial handle for further derivatization.
-
Amide Coupling: The final step involves the coupling of the tropane amine with a carboxylic acid, in this case, 2,3-dihydro-1H-indole-2-carboxylic acid, to form the desired carboxamide.
While a specific protocol for this compound is not detailed, analogous syntheses of related indole-2-carboxamides have been described in the literature, providing a general framework for its preparation.[7][8][9]
Experimental Workflow: General Synthesis of Indole-2-Carboxamide Tropane Derivatives
Pharmacological Profile and Mechanism of Action
Compounds with the endo-N-(8-azabicyclo[3.2.1]octan-3-yl)-carboxamide scaffold have been primarily investigated as antagonists of the 5-HT₄ receptor.[10] The activation of the 5-HT₄ receptor typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3] Antagonists of this receptor block these downstream effects.
Signaling Pathway
The expected mechanism of action for an this compound, assuming it functions as a 5-HT₄ antagonist, would be the competitive inhibition of serotonin binding to the 5-HT₄ receptor, thereby preventing the activation of the Gαs-adenylyl cyclase pathway.
Signaling Pathway of 5-HT₄ Receptor and Antagonism
References
- 1. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigations into the binding affinities of different human 5-HT4 receptor splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]
- 8. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of a novel 5-HT4 receptor antagonist of the azabicycloalkyl benzimidazolone class: DAU 6285 [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of N-0861 Racemate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-0861, chemically known as (±)-N⁶-endonorbornan-2-yl-9-methyladenine, is a potent and selective antagonist of the A₁ adenosine receptor. This technical guide provides a comprehensive overview of the biological activity of the N-0861 racemate and its individual enantiomers. It includes a detailed summary of its binding affinity and selectivity profile, an examination of its functional antagonism in various experimental models, and an elucidation of the underlying signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, particularly those focused on adenosinergic signaling.
Introduction
Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in regulating a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The A₁ adenosine receptor, in particular, is a key modulator of cardiovascular, neural, and renal function. Its activation typically leads to inhibitory effects, such as a decrease in heart rate and neurotransmitter release. Consequently, selective antagonists of the A₁ receptor, such as N-0861, are valuable pharmacological tools for investigating the physiological roles of this receptor and hold therapeutic potential for various pathological conditions. N-0861 is a non-xanthine derivative that has demonstrated high affinity and selectivity for the A₁ adenosine receptor, making it a subject of significant research interest.
Binding Affinity and Selectivity Profile
The affinity of this compound and its enantiomers for adenosine receptor subtypes has been characterized through radioligand binding assays. These studies are crucial for defining the compound's potency and selectivity.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA₂/pKB) of this compound and its individual enantiomers, WRC-0006 (+) and WRC-0007 (-), at various adenosine receptor subtypes.
Table 1: Adenosine Receptor Binding Affinities (Ki in µM) of this compound and its Enantiomers
| Compound | A₁ (Guinea Pig Atria) | A₁ (Human Atria) | A₂ (Guinea Pig Aorta) |
| N-0861 (racemate) | 0.62 | 0.7 | ~26.9 (calculated from pKB) |
| WRC-0006 (+) | - | - | - |
| WRC-0007 (-) | - | - | - |
Data compiled from available literature. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency (pKB) of N-0861 and its Enantiomers in Guinea Pig Tissues
| Compound | A₁ (Left Atrium - Inotropy) | A₁ (Right Atrium - Chronotropy) | A₂ (Aorta - Relaxation) | Selectivity (A₁/A₂) |
| N-0861 (racemate) | 6.24 | 6.29 | 4.57 | ~47-fold |
| WRC-0006 (+) | 5.86 | - | 4.81 | ~11-fold |
| WRC-0007 (-) | 6.51 | - | 4.52 | ~98-fold |
The pKB is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB value indicates greater antagonist potency.
Functional Activity
N-0861 acts as a competitive and reversible antagonist at the A₁ adenosine receptor. Its functional effects have been demonstrated in various in vitro and in vivo models.
In Vitro Studies
In isolated guinea pig hearts, N-0861 has been shown to competitively and reversibly antagonize the negative dromotropic effects (slowing of atrioventricular conduction) induced by adenosine.[1] It specifically blocks the A₁ receptor-mediated prolongation of the stimulus-to-His bundle interval without affecting similar effects caused by other agents like carbachol, verapamil, or hypothermia, demonstrating its specificity.[1] Furthermore, N-0861 does not attenuate the A₂ receptor-mediated decrease in coronary perfusion pressure, highlighting its selectivity for the A₁ subtype.[1]
Studies on isolated guinea pig atria have further detailed the functional antagonism of N-0861. It effectively antagonizes the negative inotropic (force of contraction) and chronotropic (heart rate) responses induced by the adenosine receptor agonist NECA.[2]
In Vivo Studies
In human studies, N-0861 has been shown to be an effective and selective A₁ adenosine receptor antagonist.[3] It significantly attenuates adenosine-induced chest pain and the negative dromotropic effects on the heart.[3] In a canine model of pharmacologic stress imaging, pretreatment with N-0861 did not negatively impact the A₂ receptor-mediated coronary vasodilation, further confirming its selectivity in a whole-animal model.
Signaling Pathways
The A₁ adenosine receptor is primarily coupled to the inhibitory G protein, Gi/o. Antagonism of this receptor by N-0861 prevents the downstream signaling cascades initiated by adenosine binding.
A₁ Adenosine Receptor Signaling
Upon activation by an agonist, the A₁ receptor-coupled Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibit voltage-gated Ca²⁺ channels. Another potential pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Experimental Protocols
Radioligand Binding Assay for A₁ Adenosine Receptors
This protocol is a generalized procedure based on common practices for determining the binding affinity of compounds to the A₁ adenosine receptor.
-
Membrane Preparation:
-
Tissues rich in A₁ receptors (e.g., guinea pig or human atrial tissue, bovine brain cortex) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is typically performed in a final volume of 250 µL in a buffer containing 50 mM Tris-HCl (pH 7.4).
-
Membrane protein (10-100 µg) is incubated with a fixed concentration of the radioligand, [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX), a selective A₁ antagonist. The concentration of the radioligand is typically near its Kd value.
-
A range of concentrations of the competing ligand (N-0861) is added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled A₁-selective ligand (e.g., 1 µM DPCPX).
-
The mixture is incubated at 25°C for 60-120 minutes to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The IC₅₀ value (the concentration of N-0861 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Guinea Pig Atria Functional Assay
This protocol describes a method to assess the functional antagonist activity of N-0861 on the negative inotropic and chronotropic effects of adenosine in isolated guinea pig atria.
-
Tissue Preparation:
-
Male guinea pigs are euthanized by a humane method.
-
The heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution.
-
The atria are dissected free from the ventricles. The left atrium is used to measure inotropic effects, and the spontaneously beating right atrium is used for chronotropic effects.
-
The atria are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ / 5% CO₂.
-
The left atrium is electrically stimulated at a fixed frequency (e.g., 1 Hz).
-
The developed tension (inotropic response) of the left atrium and the spontaneous contraction rate (chronotropic response) of the right atrium are recorded using isometric force transducers.
-
-
Experimental Procedure:
-
The tissues are allowed to equilibrate for at least 60 minutes.
-
A cumulative concentration-response curve to an A₁ adenosine receptor agonist (e.g., NECA) is generated to establish a baseline response.
-
The tissues are washed to remove the agonist.
-
The atria are then incubated with a fixed concentration of N-0861 for a predetermined period (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to the same agonist is then generated in the presence of N-0861.
-
-
Data Analysis:
-
The magnitude of the rightward shift of the agonist concentration-response curve in the presence of N-0861 is used to determine its antagonist potency.
-
The pA₂ or pKB value is calculated using a Schild plot analysis. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.
-
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the A₁ adenosine receptor. Its biological activity has been demonstrated through comprehensive binding and functional studies. The (-)-enantiomer, WRC-0007, appears to be the more potent eutomer for A₁ receptor antagonism. The detailed experimental protocols and an understanding of the A₁ receptor signaling pathway provided in this guide offer a solid foundation for researchers utilizing N-0861 as a pharmacological tool. Further investigation into its selectivity against A₂ₑ and A₃ receptor subtypes would provide a more complete profile of this valuable research compound. The data presented herein underscore the utility of N-0861 in elucidating the physiological and pathophysiological roles of the A₁ adenosine receptor.
References
- 1. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Effect of N-0861, a selective adenosine A1 receptor antagonist, on pharmacologic stress imaging with adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
N-0861 Racemate vs. Enantiomers: A Technical Guide to an Adenosine A1 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-0861, chemically known as (±)-N6-endonorbornan-2-yl-9-methyladenine, is a potent and selective antagonist of the A1 adenosine receptor. This technical guide provides a comprehensive overview of the pharmacological properties of N-0861 as a racemate and the distinct characteristics of its individual enantiomers. The document summarizes key quantitative data, details experimental methodologies for its characterization, and presents signaling pathways and experimental workflows through clear visualizations. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on adenosinergic signaling pathways.
Introduction
Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in various physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor, in particular, is a key regulator of cardiac function. Its activation slows atrioventricular conduction and mitigates the effects of catecholamines[1]. Consequently, selective antagonists of the A1 receptor hold therapeutic potential for various cardiovascular and neurological conditions.
N-0861 has emerged as a significant research tool and potential therapeutic agent due to its high selectivity for the A1 adenosine receptor over the A2 subtype[2]. As a chiral molecule, N-0861 exists as a racemic mixture of two enantiomers. Understanding the distinct pharmacological profiles of these enantiomers is crucial for optimizing its therapeutic application and minimizing potential off-target effects. This guide delves into the comparative pharmacology of the N-0861 racemate and its resolved enantiomers.
Quantitative Pharmacological Data
The potency and selectivity of this compound and its enantiomers have been quantified through various in vitro studies. The following table summarizes the key affinity (pKB) values at adenosine A1 and A2 receptors.
| Compound | A1 Receptor (Left Atrium) pKB | A1 Receptor (Right Atrium) pKB | A2 Receptor (Aorta) pKB | Reference |
| N-0861 (Racemate) | 6.24 | 6.29 | 4.57 | [3] |
| WRC-0007 (-) | 6.51 | - | 4.52 | [3] |
| WRC-0006 (+) | 5.86 | - | 4.81 | [3] |
Note: pKB is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB value indicates a higher binding affinity.
Experimental Protocols
The pharmacological characterization of N-0861 and its enantiomers has been primarily conducted using isolated organ bath experiments.
Guinea Pig Isolated Atria (A1 Receptor Activity)
-
Objective: To determine the antagonist potency at A1 adenosine receptors.
-
Tissue Preparation: Guinea pig hearts are excised, and the left and right atria are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Experimental Procedure:
-
The left atrium is electrically paced to measure inotropic (contractile) responses.
-
The right atrium is allowed to beat spontaneously to measure chronotropic (rate) responses.
-
Cumulative concentration-response curves to the adenosine A1 receptor agonist, 5'-N-ethylcarboxamidoadenosine (NECA), are generated in the absence and presence of increasing concentrations of N-0861 or its enantiomers.
-
The negative inotropic and chronotropic effects of NECA are recorded.
-
-
Data Analysis: The antagonist potencies (pKB values) are calculated using the Schild regression analysis.
Guinea Pig Isolated Aorta (A2 Receptor Activity)
-
Objective: To determine the antagonist potency at A2 adenosine receptors.
-
Tissue Preparation: The thoracic aorta is removed from guinea pigs, cut into rings, and mounted in organ baths containing Krebs-Henseleit solution.
-
Experimental Procedure:
-
Aortic rings are pre-contracted with phenylephrine.
-
Cumulative concentration-response curves to an adenosine A2 receptor agonist are generated to induce relaxation.
-
The relaxant responses are measured in the absence and presence of N-0861 or its enantiomers.
-
-
Data Analysis: The affinities of the antagonists for the A2 receptor are calculated. Due to direct relaxant effects of the compounds at high concentrations, a method of pharmacological resultant analysis is employed to determine the pKB values[3].
Signaling Pathways and Experimental Workflows
Adenosine A1 Receptor Signaling and N-0861 Antagonism
The following diagram illustrates the canonical signaling pathway of the A1 adenosine receptor and the mechanism of action of N-0861.
Caption: Adenosine A1 receptor signaling pathway and N-0861 antagonism.
Experimental Workflow for Pharmacological Characterization
The logical flow of the experimental procedures to characterize N-0861 and its enantiomers is depicted below.
Caption: Experimental workflow for N-0861 pharmacological characterization.
Discussion and Conclusion
The data clearly demonstrate that N-0861 is a selective antagonist for the A1 adenosine receptor. The racemate exhibits a significantly higher affinity for the A1 receptor compared to the A2 receptor.
Interestingly, the enantiomers of N-0861 display stereoselective activity. The WRC-0007 (-) enantiomer is approximately 4-fold more potent at the A1 receptor than the WRC-0006 (+) enantiomer[3]. Conversely, the WRC-0006 (+) enantiomer shows slightly higher potency at the A2 receptor than the WRC-0007 (-) enantiomer[3]. This stereoselectivity underscores the importance of evaluating individual enantiomers in drug development. The higher A1 receptor potency of the WRC-0007 (-) enantiomer suggests that it is the primary contributor to the A1 antagonistic activity of the racemate.
References
- 1. Evaluation of N-0861, (+-)-N6-endonorbornan-2-yl-9-methyladenine, as an A1 subtype-selective adenosine receptor antagonist in the guinea pig isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. (+-)-N6-endonorbornan-2-yl-9-methyladenine (N-0861) and its enantiomers: selective antagonists of A1-adenosine receptors in guinea pig isolated atria - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenosine A1 Receptor Binding Affinity of N-0861 Racemate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of the N-0861 racemate, a selective antagonist of the adenosine A1 receptor (A1R). The document details its binding affinity, the experimental protocols for its determination, and the relevant signaling pathways associated with the A1 receptor.
Core Data: Binding Affinity of this compound
The this compound, chemically known as (±)-N⁶-endonorbornan-2-yl-9-methyladenine, has been characterized as a selective antagonist for the adenosine A1 receptor. Its binding affinity has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity.
| Compound | Receptor | Tissue Source | Radioligand | Ki Value (µM) |
| This compound | Adenosine A1 | Guinea Pig Atrial Membranes | [³H]8-cyclopentyl-1,3-dipropylxanthine | 0.62[1] |
| This compound | Adenosine A1 | Human Atrial Membranes | [³H]8-cyclopentyl-1,3-dipropylxanthine | 0.7[1] |
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of the binding affinity of N-0861 for the adenosine A1 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the competitor, in this case, N-0861) to displace a radiolabeled ligand that is known to bind to the receptor.
I. Membrane Preparation
-
Tissue Homogenization : Guinea pig or human atrial tissue is homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifugation : The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing : The membrane pellet is washed and resuspended in a fresh buffer to remove endogenous substances that might interfere with the binding assay.
-
Protein Quantification : The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure that equal amounts of receptor are used in each assay tube.
-
Storage : The prepared membranes are stored at -80°C until use.
II. Binding Assay
-
Incubation Mixture : The assay is performed in a total volume of 200-250 µL in polypropylene tubes or a 96-well plate. Each reaction contains:
-
Membrane preparation (a specific amount of protein, e.g., 50-100 µg).
-
A fixed concentration of the radioligand, [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX), typically at a concentration near its Kd value.
-
Increasing concentrations of the unlabeled competitor, this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Incubation : The mixture is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Binding : The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing : The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement : The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
III. Data Analysis
-
Specific Binding : Specific binding is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known A1 receptor ligand) from the total binding (measured in the absence of a competitor).
-
IC50 Determination : The concentration of N-0861 that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation : The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualizations
Adenosine A1 Receptor Signaling Pathway
References
In Vitro Pharmacological Profile of the Orexin 2 Receptor Agonist TAK-861
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the in vitro characterization of TAK-861, a selective orexin 2 receptor (OX2R) agonist. Initial searches for "N-0861 racemate" did not yield any specific information. The available scientific literature indicates that TAK-861 is a specific stereoisomer, N-{(2S,3R)-4,4-Difluoro-1-(2-hydroxy-2-methylpropanoyl)-2-[(2,3',5'-trifluoro[1,1'-biphenyl]-3-yl)methyl]pyrrolidin-3-yl}ethanesulfonamide, and not a racemate. All data presented herein pertains to TAK-861.
Introduction
TAK-861 is a potent and selective orally available agonist of the orexin 2 receptor (OX2R), a G-protein coupled receptor predominantly expressed in the brain. Orexin signaling plays a critical role in the regulation of sleep and wakefulness, and dysfunction of this system is implicated in disorders such as narcolepsy. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of TAK-861, including its functional potency and selectivity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Quantitative In Vitro Pharmacology of TAK-861
The in vitro activity of TAK-861 has been characterized through functional assays to determine its potency and selectivity for the human orexin receptors. The primary method utilized is a calcium mobilization assay in a recombinant cell line expressing the target receptor.
| Compound | Target Receptor | Assay Type | Cell Line | Parameter | Value | Selectivity (OX1R/OX2R) | Reference |
| TAK-861 | Human OX2R | Calcium Mobilization | CHO-K1 | EC50 | 2.5 nM | ~3000-fold | [1] |
| TAK-861 | Human OX1R | Calcium Mobilization | CHO-K1 | EC50 | >7.5 µM | [1] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Calcium Mobilization Functional Assay
This protocol outlines the methodology for determining the functional potency of an orexin receptor agonist, such as TAK-861, by measuring intracellular calcium mobilization in a recombinant cell line.
1. Cell Culture and Plating:
- Chinese Hamster Ovary (CHO-K1) cells stably expressing the human orexin 1 receptor (OX1R) or orexin 2 receptor (OX2R) are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent to maintain receptor expression.
- Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
- Plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Dye Loading:
- The cell culture medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
- A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is prepared in the assay buffer, often containing probenecid to prevent dye extrusion from the cells.
- The dye solution is added to each well, and the plate is incubated for 1 hour at 37°C, followed by a 20-30 minute incubation at room temperature to allow for de-esterification of the dye.
3. Compound Preparation and Addition:
- TAK-861 and any reference compounds are serially diluted in the assay buffer to achieve a range of concentrations.
- The assay is performed using a fluorescent imaging plate reader (FLIPR) or a similar instrument with automated liquid handling.
4. Data Acquisition and Analysis:
- The baseline fluorescence in each well is measured for a short period (e.g., 10-20 seconds).
- The diluted compounds are then added to the respective wells, and the fluorescence intensity is monitored in real-time for several minutes to capture the transient increase in intracellular calcium.
- The peak fluorescence response is measured for each concentration of the test compound.
- The data is normalized to the response of a maximal concentration of a reference agonist or to the baseline fluorescence.
- The concentration-response curve is fitted using a four-parameter logistic equation to determine the EC50 value.
Signaling Pathways and Experimental Workflows
Orexin 2 Receptor (OX2R) Signaling Pathway
Activation of the orexin 2 receptor by an agonist like TAK-861 initiates a cascade of intracellular signaling events. OX2R primarily couples to Gq/11 and Gi/o G-proteins, leading to the activation of multiple downstream effectors. The diagram below illustrates the key signaling pathways.
References
N-0861 racemate safety and toxicity profile
An In-depth Technical Guide to the Safety and Toxicity Profile of N-0861 Racemate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-0861, chemically identified as N6-Endonorboran-2-yl-9-methyladenine, is a selective adenosine A1 receptor antagonist. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, compiled from preclinical and clinical studies. The information presented herein is intended to support further research and development efforts by providing a clear summary of the compound's safety profile, including quantitative toxicity data, and insights into its mechanism of action. While significant data is available, this guide also highlights areas where further investigation may be warranted.
Introduction
N-0861 is a non-xanthine derivative that acts as a competitive and selective antagonist of the adenosine A1 receptor. Its selectivity for the A1 receptor subtype over A2 receptors has been a key focus of its development, particularly for applications where antagonism of A1 receptor-mediated effects is desired without impacting A2 receptor functions, such as coronary vasodilation. This document synthesizes the current knowledge regarding the safety and toxicity of this compound, drawing from available preclinical animal studies and human clinical investigations.
Preclinical Safety and Toxicity
A range of preclinical studies have been conducted to characterize the toxicological profile of N-0861 in various animal models. These studies have assessed acute and subchronic toxicity, as well as mutagenicity.
Acute and Subchronic Toxicity
Toxicology studies have established the no-effect doses for acute and subchronic administration of N-0861 in rodent and non-rodent species. These findings are crucial for determining safe starting doses in clinical trials and for understanding the compound's therapeutic index.
Table 1: Summary of Preclinical Acute and Subchronic Toxicity of N-0861 [1]
| Study Type | Species | Route of Administration | No-Effect Dose |
| Acute Toxicity | Rodents | Not Specified | 100 mg/kg/day |
| Subchronic Toxicity | Rats | Intravenous | 50 mg/kg/day |
| Subchronic Toxicity | Dogs | Intravenous | 30 mg/kg/day |
Genetic Toxicology
Genetic toxicity assays are essential for evaluating the potential of a compound to cause DNA damage or mutations.
Table 2: Summary of Genetic Toxicology of N-0861 [1]
| Assay Type | Result |
| Mutagenicity | No mutagenic activity |
Detailed experimental protocols for the specific mutagenicity assays were not available in the reviewed literature.
Safety Pharmacology
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.
In preclinical models, N-0861 has been shown to selectively antagonize adenosine A1 receptor-mediated cardiac effects while having minimal impact on A2 receptor-mediated vasodilation.[2] In anesthetized rats, prior administration of N-0861 attenuated the cardiac effects of the adenosine agonist NECA with only minimal effects on the NECA-induced decrease in blood pressure.[2]
Studies in conscious and anesthetized rats have evaluated the effects of N-0861 on renal hemodynamics and excretory function. At doses of 10 and 30 μmol/kg (intravenously), N-0861 significantly increased the excretion of urine, Na+, and K+.[3] However, it had little influence on resting renal hemodynamics, suggesting that the natriuretic responses are due to the inhibition of tubular Na+ reabsorption.[3]
Clinical Safety and Tolerability
Human studies with N-0861 have primarily focused on its ability to antagonize the cardiac effects of adenosine. These studies provide valuable information on the safety and tolerability of the compound in a clinical setting.
Administration and Dose-Limiting Effects
In human subjects, N-0861 has been administered intravenously at doses up to 0.5 mg/kg.[1] The primary dose-limiting factor reported was pain at the injection site, which was attributed to the acidic vehicle used for administration.[1]
Cardiovascular and Systemic Effects
Clinical studies have confirmed the selective A1 adenosine receptor antagonist activity of N-0861 in humans. It effectively abolishes the negative dromotropic (slowing of conduction in the AV node) and chest discomfort effects of adenosine, which are A1 receptor-mediated.[1] Notably, N-0861 did not significantly affect the A2 receptor-mediated increase in coronary blood flow velocity.[1]
At doses of 0.10 mg/kg and a cumulative dose of 0.25 mg/kg, N-0861 alone had minimal effect on the A-H interval, sinus cycle length, or mean coronary blood flow velocity.[1] However, it did cause a small but statistically significant increase in systolic arterial blood pressure.[1] No adverse symptoms were reported to be related to the N-0861 infusion itself.[1]
Laboratory Parameters
Administration of N-0861 did not result in any significant changes in total blood count, electrolyte profile, renal function tests, liver function tests, or urinalysis in samples collected 24 hours after administration when compared to pre-administration values.[1]
Mechanism of Action and Signaling Pathways
N-0861 is a selective antagonist of the adenosine A1 receptor. Adenosine A1 receptor activation is coupled to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, N-0861 prevents these downstream effects.
Experimental Protocols
Detailed experimental protocols for the preclinical toxicology studies were not available in the publicly accessible literature. The following provides a general overview of the methodologies likely employed based on standard practices.
General Toxicology Study Design (Hypothetical)
A standard preclinical toxicology study for a compound like N-0861 would typically involve the following steps:
Discussion and Future Directions
The available data suggests that this compound has a generally favorable safety profile in both preclinical models and early human studies. Its selectivity for the adenosine A1 receptor is a key feature, minimizing off-target effects associated with non-selective adenosine antagonists.
The primary adverse effect noted in humans, injection site pain, appears to be related to the formulation rather than the compound itself, suggesting that reformulation could mitigate this issue. The observed increase in systolic blood pressure warrants further investigation to understand the underlying mechanism and its clinical significance.
While the existing data is valuable, a more complete safety and toxicity profile would require additional studies, including:
-
Detailed Genotoxicity Battery: A comprehensive set of in vitro and in vivo genotoxicity assays (e.g., Ames test, mouse lymphoma assay, in vivo micronucleus test) would provide a more robust assessment of mutagenic and clastogenic potential.
-
Carcinogenicity Studies: Long-term carcinogenicity studies in two rodent species would be necessary if the intended clinical use is for chronic conditions.
-
Reproductive and Developmental Toxicity Studies: Comprehensive studies are needed to evaluate the potential effects of N-0861 on fertility, embryonic and fetal development, and pre- and postnatal development.
Conclusion
This compound is a selective adenosine A1 receptor antagonist with a promising preclinical and early clinical safety profile. The compound has demonstrated a lack of mutagenic activity and has been tolerated in animals and humans at the doses tested, with the main adverse event in humans being formulation-related. Further studies are required to fully characterize its long-term safety, including its potential for carcinogenicity and reproductive and developmental toxicity. This technical guide provides a solid foundation for researchers and drug development professionals to make informed decisions regarding the continued investigation of this compound.
References
An In-depth Technical Guide on the Solubility and Stability of N-0861 Racemate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of N-0861 racemate, a selective adenosine A1 receptor antagonist. Due to the limited availability of public quantitative data, this document focuses on providing detailed qualitative information, generalist experimental protocols, and the underlying scientific principles relevant to the assessment of these critical pharmaceutical properties.
Introduction to this compound
N-0861, chemically known as N-(2-bicyclo[2.2.1]heptanyl)-9-methylpurin-6-amine, is a selective antagonist of the adenosine A1 receptor. As a racemate, it consists of an equal mixture of its enantiomers. Its primary mechanism of action involves blocking the effects of adenosine at the A1 receptor, which has been shown to influence various physiological processes, including cardiac conduction. This selectivity makes N-0861 a valuable tool in pharmacological research.
Mechanism of Action: Adenosine A1 Receptor Antagonism
N-0861 exerts its effects by competitively inhibiting the binding of adenosine to the A1 receptor, a G protein-coupled receptor (GPCR). The activation of the A1 receptor by adenosine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this interaction, N-0861 prevents the downstream signaling cascade initiated by adenosine.
Figure 1: Signaling pathway of this compound as an adenosine A1 receptor antagonist.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. While specific quantitative solubility data for this compound is not extensively published, qualitative information suggests its solubility in common organic solvents.
Qualitative Solubility
This compound is reported to be soluble in dimethyl sulfoxide (DMSO). For in vivo applications, formulations have been prepared using co-solvents and surfactants such as Tween 80, PEG300, and corn oil, indicating its poor aqueous solubility.[1]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Data not available | Shake-flask |
| Ethanol | 25 | Data not available | Shake-flask |
| DMSO | 25 | Data not available | Shake-flask |
| Methanol | 25 | Data not available | Shake-flask |
| Acetonitrile | 25 | Data not available | Shake-flask |
| 0.1 N HCl | 25 | Data not available | Shake-flask |
| 0.1 N NaOH | 25 | Data not available | Shake-flask |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
A widely accepted method for determining equilibrium solubility is the shake-flask method.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear saturated solution. A 0.22 µm filter is commonly used.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of N-0861 in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Stability Profile
The chemical stability of this compound is crucial for its storage, handling, and the development of stable pharmaceutical formulations.
Storage Recommendations
Based on vendor information, the following storage conditions are recommended for this compound:
-
Powder: -20°C for 3 years, 4°C for 2 years.[1]
-
In solvent: -80°C for 6 months, -20°C for 1 month.[1]
Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods. While specific forced degradation data for N-0861 is not publicly available, the following table outlines the typical conditions employed.
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours | Hydrolysis of the amine or purine ring |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 - 72 hours | Hydrolysis of the amine or purine ring |
| Oxidation | 3% - 30% H₂O₂ | 24 - 72 hours | Oxidation of the purine ring or secondary amine |
| Thermal | 60°C - 80°C | 1 - 4 weeks | Thermally induced degradation |
| Photostability | ICH Q1B conditions | As per guidelines | Photolytic degradation |
Experimental Protocol for Forced Degradation and Stability-Indicating Method Development
Figure 2: Workflow for forced degradation studies and stability-indicating method development.
-
Stress Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For thermal and photolytic studies, the solid drug substance should also be stressed.
-
Incubation: Expose the samples to the specified conditions for a predetermined duration. Samples should be withdrawn at various time points.
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
HPLC Method Development: Develop a reverse-phase HPLC method capable of separating the parent N-0861 peak from all process-related impurities and degradation products. Key parameters to optimize include:
-
Column: C18 or C8, 150-250 mm length, 3.5-5 µm particle size.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where N-0861 and its potential impurities have significant absorbance.
-
-
Analysis of Stressed Samples: Inject the stressed samples into the HPLC system to assess the extent of degradation and the formation of new peaks.
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision, and robustness.
Conclusion
While specific quantitative data on the solubility and stability of this compound remains limited in publicly accessible literature, this guide provides a framework for researchers to approach these critical aspects of drug development. The qualitative information and generalized experimental protocols presented herein serve as a valuable resource for initiating laboratory investigations. The provided diagrams for the signaling pathway and experimental workflows offer a clear visual representation of the underlying concepts. Further empirical studies are necessary to establish a comprehensive quantitative profile for this compound.
References
Methodological & Application
Application Notes and Protocols for N-0861 Racemate In Vivo Experimentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-0861 is a novel compound investigated for its therapeutic potential. This document provides detailed application notes and protocols for in vivo experimental studies involving the N-0861 racemate. The information herein is based on publicly available data, with a significant portion derived from studies on the potent, orally available orexin receptor 2 (OX2R) selective agonist, TAK-861. It is a common practice in drug development to initially investigate a racemate, followed by the development of a single, more active enantiomer. It is presumed that TAK-861 represents the active enantiomer of the this compound. These protocols are intended to serve as a comprehensive guide for researchers in the fields of neuroscience, pharmacology, and drug development.
Mechanism of Action: Orexin Receptor Agonism
N-0861, through its active enantiomer TAK-861, acts as a selective agonist for the orexin receptor 2 (OX2R). The orexin system is a critical regulator of wakefulness, and its dysfunction is implicated in sleep disorders such as narcolepsy. By activating OX2R, N-0861 mimics the action of endogenous orexin peptides, promoting wakefulness and stabilizing the sleep-wake cycle. This targeted mechanism of action suggests its potential as a therapeutic agent for hypersomnia disorders.
Caption: Signaling pathway of N-0861 (TAK-861) as an OX2R agonist.
Efficacy Studies in Animal Models of Narcolepsy
The following protocol outlines a typical in vivo experiment to assess the efficacy of this compound in a mouse model of narcolepsy.
Experimental Protocol: Assessment of Wakefulness in Orexin/Ataxin-3 Mice
-
Animal Model:
-
Use orexin/ataxin-3 transgenic mice, which exhibit narcolepsy-like symptoms, including fragmented wakefulness and cataplexy-like episodes.[1]
-
House animals under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.
-
Acclimate mice to the experimental room and procedures for at least 3 days prior to the experiment.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose in sterile water).
-
The dose of this compound should be determined based on dose-response studies. For TAK-861, a dose of 1 mg/kg has been shown to be effective in mice.[1]
-
Administer the drug or vehicle orally (p.o.) via gavage at the beginning of the dark phase (the active phase for mice).
-
-
Behavioral Assessment: Maintenance of Wakefulness Test (MWT):
-
Following drug administration, place individual mice in recording chambers equipped with video and electroencephalography/electromyography (EEG/EMG) recording systems.
-
Record sleep-wake states for a defined period (e.g., 4-6 hours).
-
Analyze EEG/EMG data to score wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in epochs (e.g., 10-second epochs).
-
The primary endpoint is the total time spent in wakefulness. Secondary endpoints can include the latency to sleep onset and the number of sleep-wake transitions.
-
-
Cataplexy-like Episode (CLE) Assessment:
-
CLEs are identified by sudden episodes of muscle atonia while the animal is awake.
-
Quantify the number and duration of CLEs during the recording period.
-
-
Data Analysis:
-
Compare the effects of this compound treatment to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
A p-value of <0.05 is typically considered statistically significant.
-
Caption: Experimental workflow for in vivo efficacy testing.
Quantitative Data Summary
The following table summarizes key quantitative data for TAK-861, the active enantiomer of the this compound.
| Parameter | Value | Species | Notes | Reference |
| OX2R Activation (EC50) | 2.5 nM | In vitro | Half-maximal effective concentration for receptor activation. | [1] |
| Effective Wake-Promoting Dose | 1 mg/kg | Mice, Monkeys | Dose at which significant promotion of wakefulness is observed. | [1] |
| Clinical Trial Primary Outcome | Statistically significant improvement | Humans (NT1) | Change in mean sleep latency in the Maintenance of Wakefulness Test after 8 weeks. | [2] |
| Clinical Trial Secondary Outcomes | Statistically significant improvements | Humans (NT1) | Epworth Sleepiness Scale and Weekly Cataplexy Rate. | [2] |
Pharmacokinetic and Toxicology Studies
Detailed pharmacokinetic (PK) and toxicology studies are crucial for the development of any new chemical entity. The following are representative protocols.
Pharmacokinetic Study Protocol
-
Animals:
-
Use a relevant species, often rats or dogs for preclinical PK studies.
-
Ensure animals are healthy and have not been used in other recent studies.
-
-
Drug Administration:
-
Administer this compound via the intended clinical route (e.g., oral) and also intravenously (IV) to determine bioavailability.
-
Use a range of doses to assess dose-linearity.
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process blood to obtain plasma and store frozen until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentrations of the N-0861 enantiomers in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and bioavailability.
-
Toxicology Study Protocol (General Outline)
-
Study Design:
-
Conduct studies in at least two species (one rodent, one non-rodent).
-
Include a control group and at least three dose levels of this compound.
-
Administer the drug daily for a specified duration (e.g., 28 days for a sub-chronic study).
-
-
Observations:
-
Monitor animals daily for clinical signs of toxicity.
-
Record body weight and food consumption regularly.
-
Conduct detailed clinical pathology (hematology and clinical chemistry) at the end of the study.
-
-
Pathology:
-
Perform a full necropsy on all animals.
-
Collect and weigh major organs.
-
Conduct histopathological examination of a comprehensive list of tissues.
-
-
Reporting:
-
Summarize all findings and determine the No-Observed-Adverse-Effect-Level (NOAEL).
-
Caption: Logical progression of drug development.
References
Application of TAK-861 in Neuroscience Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of TAK-861, a potent and selective orexin receptor 2 (OX2R) agonist, for its use in neuroscience research. This document details its mechanism of action, key in vitro and in vivo experimental data, and protocols for its application.
Introduction to TAK-861
TAK-861 is an orally available, selective agonist for the orexin receptor 2 (OX2R).[1][2] Orexin neuropeptides are crucial regulators of wakefulness, and their deficiency is the underlying cause of narcolepsy type 1 (NT1).[2][3] By selectively activating OX2R, TAK-861 aims to restore orexin signaling, thereby promoting wakefulness and alleviating symptoms of hypersomnia disorders.[3][4] Its chemical name is N-{(2S,3R)-4,4-Difluoro-1-(2-hydroxy-2-methylpropanoyl)-2-[(2,3',5'-trifluoro[1,1'-biphenyl]-3-yl)methyl]pyrrolidin-3-yl}ethanesulfonamide.[2]
Mechanism of Action and Signaling Pathway
TAK-861 exerts its effects by binding to and activating OX2R, a G-protein coupled receptor (GPCR). Orexin receptors, including OX2R, can couple to various G-proteins such as Gq/11, Gi/o, and Gs.[5][6] Activation of these pathways leads to the stimulation of downstream effectors like phospholipase C (PLC), resulting in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[5][7] This signaling cascade ultimately leads to neuronal excitation and the promotion of a wakeful state.
References
- 1. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 2. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. takeda.com [takeda.com]
- 4. Takeda’s TAK-861 succeeds in Phase 2b trial in narcolepsy type 1 - World Pharmaceutical Frontiers [worldpharmaceuticals.net]
- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
Application Notes and Protocols: N-0861 Racemate as a Pharmacological Tool
For Researchers, Scientists, and Drug Development Professionals
I. Pharmacological Profile of N-0861 Racemate
N-0861 (N⁶-endonorboran-2-yl-9-methyladenine) is recognized as a selective antagonist of the adenosine A1 receptor.[1][2] Its primary mechanism of action is to competitively inhibit the binding of the endogenous ligand, adenosine, to the A1 receptor subtype. This selectivity allows for the investigation of A1 receptor-mediated physiological and pathological processes, with minimal confounding effects on other adenosine receptor subtypes. In preclinical and clinical research, N-0861 has been utilized to investigate the role of A1 receptor activation in cardiac function, particularly in the context of pharmacologic stress testing with adenosine.[1][2]
II. Quantitative Data
Specific in vitro binding affinity (Ki) and functional potency (IC50/EC50) values for this compound are not widely reported in the available literature. However, in vivo studies have demonstrated its selective A1 antagonistic effects. The following table summarizes the available data from a study in a canine model.
| Parameter | Species/Model | N-0861 Dose/Concentration | Effect | Reference |
| Hemodynamics (Heart Rate, Arterial Pressure, +dP/dt) | Dog (anesthetized) | Not specified | No significant change in basal hemodynamic parameters. | [2] |
| Coronary Flow (Left Circumflex Artery) | Dog (anesthetized) | Not specified | No significant change in basal flow. Did not attenuate adenosine-induced increase in coronary flow, indicating A2 receptor selectivity was not compromised. | [2] |
| Atrioventricular (AV) Conduction | Human | Not specified | Inhibited the negative dromotropic (prolonged AH interval) effects of adenosine. | [1] |
III. Signaling Pathways
N-0861, as an antagonist, blocks the initiation of the adenosine A1 receptor signaling cascade. The A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi. Upon activation by an agonist, the Gαi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the G-protein can also activate other effectors, such as potassium channels, and inhibit calcium channels.
References
Application Notes and Protocols: Preparing Stock Solutions of N-0861 Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-0861 racemate is a selective antagonist of the adenosine A1 receptor.[1] As a crucial tool in pharmacological research, particularly in studies involving the modulation of adenosine signaling, the proper preparation of stock solutions is paramount to ensure experimental accuracy and reproducibility. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo applications.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₇N₅ |
| Molecular Weight | 243.31 g/mol [2] |
| CAS Number | 121241-87-0[1] |
| Appearance | Solid[1] |
Experimental Protocols
Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil)
-
Vortex mixer
-
Calibrated micropipettes
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use.
-
Weighing the Compound: Weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.43 mg of this compound (Molecular Weight: 243.31 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of anhydrous DMSO. For a 10 mM solution with 2.43 mg of the compound, add 1 mL of DMSO.
-
Mixing: Cap the tube or vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-covered microcentrifuge tubes to protect from light. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Preparation of Aqueous Working Solutions from DMSO Stock
For many cell-based assays, it is necessary to dilute the DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in the desired aqueous buffer to achieve the final working concentration.
-
Important: To avoid precipitation, the final concentration of DMSO in the working solution should be kept low, typically below 0.5%.
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause the compound to precipitate out of the aqueous solution.
-
Use Immediately: It is recommended to prepare aqueous working solutions fresh for each experiment and use them immediately.
Data Presentation
Solubility and Storage Recommendations
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | Soluble | -20°C (1 month), -80°C (6 months)[1] |
| Ethanol | May be soluble | Not specified; test on a small scale. |
| Water | Not specified; likely poorly soluble | Not recommended for primary stock. |
| DMF | May be soluble | Not specified; test on a small scale. |
Storage of this compound Powder
| Storage Condition | Duration |
| -20°C | 3 years[1] |
| 4°C | 2 years[1] |
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of Adenosine A1 Receptor Antagonism
Caption: N-0861 blocks adenosine's inhibition of adenylyl cyclase.
References
Application Note: Quantitative Analysis of N-0861 Racemate in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of the N-0861 racemate and the separation of its individual enantiomers in human plasma. The protocol utilizes High-Performance Liquid Chromatography (HPLC) with UV detection for achiral analysis and a chiral stationary phase for enantiomeric separation. Furthermore, a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is described for trace-level quantification in biological matrices. These methods are suitable for pharmacokinetic studies, formulation development, and quality control of N-0861.
Introduction
N-0861 is a chiral pharmaceutical compound with potential therapeutic applications. As enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, it is crucial to quantify the total racemate concentration as well as the individual enantiomeric composition. This document provides detailed protocols for the determination of N-0861 in human plasma using both HPLC-UV and LC-MS/MS, along with a method for chiral separation.
I. Quantitative Data Summary
The following table summarizes the performance characteristics of the analytical methods described.
| Parameter | HPLC-UV (Racemate) | Chiral HPLC-UV | LC-MS/MS (Racemate) |
| Linearity Range | 100 - 5000 ng/mL | 50 - 2500 ng/mL (for each enantiomer) | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | > 0.999 |
| Limit of Detection (LOD) | 30 ng/mL | 15 ng/mL (for each enantiomer) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 100 ng/mL | 50 ng/mL (for each enantiomer) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 4.5% | < 5.0% | < 6.8% |
| Inter-day Precision (%RSD) | < 6.2% | < 7.1% | < 8.5% |
| Recovery | 92 - 105% | 89 - 103% | 95 - 108% |
II. Experimental Protocols
A. Achiral HPLC-UV Method for Total this compound Quantification
This method is suitable for the determination of the total concentration of N-0861 in plasma samples.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: 280 nm
-
Run Time: 10 minutes
B. Chiral HPLC-UV Method for Enantiomeric Separation
This method allows for the separation and quantification of the individual enantiomers of N-0861.
1. Sample Preparation
Follow the same protein precipitation protocol as described in Section II.A.1.
2. Chiral HPLC-UV Conditions
-
Column: Chiral stationary phase (CSP) column (e.g., Chiralpak IA or similar amylose-based column, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, ethanol, and a small percentage of a modifier like diethylamine (e.g., 80:20:0.1, v/v/v). The optimal mobile phase composition should be determined experimentally for the specific chiral column used.[1]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
UV Detection: 280 nm
-
Run Time: 30 minutes
C. LC-MS/MS Method for High-Sensitivity Quantification of this compound
This method is ideal for applications requiring low detection limits, such as in pharmacokinetic studies with low dosage.
1. Sample Preparation
Follow the same protein precipitation protocol as described in Section II.A.1.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
N-0861: Precursor ion > Product ion (To be determined based on the compound's mass spectrum)
-
Internal Standard: Precursor ion > Product ion
-
-
Source Parameters: Optimized for the specific instrument used (e.g., capillary voltage, source temperature, gas flows).
-
III. Visualizations
Caption: General experimental workflow for the quantification of N-0861 in plasma.
Caption: Hypothetical differential signaling pathways of N-0861 enantiomers.
References
Application Notes and Protocols for Competitive Binding Assays: Characterization of EP3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to utilizing competitive binding assays for the characterization of prostaglandin E2 (PGE2) receptor subtype 3 (EP3) antagonists. As the initial user query for "N-0861 racemate" did not yield a specific known compound, this document will focus on a well-characterized and highly selective EP3 receptor antagonist, L-798,106 , as a representative example. The principles and protocols outlined herein are broadly applicable to the study of other unlabeled ligands that compete for binding at the EP3 receptor.
Competitive binding assays are a fundamental tool in pharmacology and drug discovery for determining the binding affinity of a test compound to a specific receptor.[1] This is achieved by measuring the ability of the unlabeled test compound to displace a radiolabeled ligand that has a known affinity for the receptor.[2] The resulting data allows for the calculation of the inhibitory constant (Ki), a measure of the test compound's binding affinity.[1]
The EP3 receptor, a G-protein coupled receptor (GPCR), is a key target in various physiological processes, including inflammation, pain, and cardiovascular function.[3][4] Therefore, the identification and characterization of selective EP3 antagonists are of significant interest for therapeutic development.
Data Presentation: Binding Affinity of L-798,106
The following table summarizes the quantitative data for the binding affinity of the selective EP3 receptor antagonist, L-798,106, at various prostanoid receptors. This data is critical for assessing the compound's potency and selectivity.
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Reference |
| EP3 | [3H]PGE2 | L-798,106 | 0.3 | [5] |
| EP1 | [3H]PGE2 | L-798,106 | >5000 | [5] |
| EP2 | [3H]PGE2 | L-798,106 | >5000 | [5] |
| EP4 | [3H]PGE2 | L-798,106 | 916 | [5] |
Table 1: Competitive binding affinity (Ki) of L-798,106 for human prostanoid receptor subtypes. Data is compiled from published literature.
Experimental Protocols
This section provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of an unlabeled test compound (e.g., L-798,106) for the human EP3 receptor.
Protocol 1: Membrane Preparation from Cells Expressing Human EP3 Receptor
Objective: To prepare a crude membrane fraction from cultured cells overexpressing the human EP3 receptor for use in the binding assay.
Materials:
-
HEK293 cells stably expressing the human EP3 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, ice-cold
-
Protease inhibitor cocktail
-
Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
BCA protein assay kit
Procedure:
-
Culture HEK293-hEP3 cells to ~90% confluency.
-
Harvest cells by scraping and wash twice with ice-cold PBS by centrifugation at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
Objective: To determine the IC₅₀ and Kᵢ of a test compound for the EP3 receptor.
Materials:
-
Prepared cell membranes expressing the human EP3 receptor
-
Radioligand: [³H]Prostaglandin E₂ ([³H]PGE₂)
-
Unlabeled Test Compound (e.g., L-798,106)
-
Unlabeled PGE₂ (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration manifold
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled test compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate for each concentration of the test compound:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]PGE₂ (at a final concentration near its Kd, e.g., 1-3 nM), and 100 µL of diluted membrane preparation (e.g., 20-50 µg protein).
-
Competition: 50 µL of test compound dilution, 50 µL [³H]PGE₂, and 100 µL of diluted membrane preparation.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled PGE₂ (e.g., 10 µM), 50 µL [³H]PGE₂, and 100 µL of diluted membrane preparation.
-
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.[6]
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.[6]
-
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[6]
-
Mandatory Visualizations
EP3 Receptor Signaling Pathway
The EP3 receptor can couple to multiple G proteins, leading to diverse downstream signaling cascades. The primary pathway involves coupling to Gαi, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[7]
Caption: EP3 receptor signaling via the Gαi pathway.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps in the competitive radioligand binding assay protocol described above.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Prostaglandin receptor EP3 regulates cell proliferation and migration with impact on survival of endometrial cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 4. Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease | MDPI [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Design of N-0861 Racemate Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: The development of chiral drugs requires a thorough characterization of the individual enantiomers, as they can exhibit significant differences in their pharmacological and toxicological profiles.[1][2][3] This document provides a detailed experimental framework for the study of the N-0861 racemate, a putative novel therapeutic agent. The protocols outlined herein cover the chiral separation of the this compound, and the in vitro characterization of the individual enantiomers' binding affinity and functional activity. For the purpose of illustrating a concrete experimental design, N-0861 is hypothetically considered to be an antagonist of the prostaglandin E2 (PGE2) receptors, EP2 and EP4. These receptors are involved in various physiological and pathological processes, including inflammation, pain, and cancer.[4][5] The provided methodologies and data presentation formats are intended to guide researchers in the comprehensive evaluation of N-0861's stereoisomers.
Introduction
A significant number of pharmaceutical compounds are chiral, existing as a pair of non-superimposable mirror images called enantiomers.[2] These enantiomers can have distinct pharmacological, pharmacokinetic, and toxicological properties.[1][3] Therefore, the U.S. Food and Drug Administration (FDA) recommends the characterization of each enantiomer in a racemic drug mixture.[1] The study of individual enantiomers is crucial for identifying the eutomer (the more active enantiomer) and the distomer (the less active or inactive enantiomer), which may contribute to off-target effects or toxicity.[2]
This application note details a comprehensive experimental design for the investigation of the this compound. N-0861 is presented here as a hypothetical antagonist of the prostaglandin E2 (PGE2) receptors EP2 and EP4. The PGE2-EP2/EP4 signaling pathway is a key regulator of inflammation and immune suppression, making it a promising target for therapeutic intervention in various diseases, including cancer.[4][5][6]
The following protocols will guide the user through:
-
Chiral separation of the this compound.
-
Determination of the binding affinity of each N-0861 enantiomer to the EP2 and EP4 receptors.
-
Assessment of the functional antagonist activity of each enantiomer on the PGE2 signaling pathway.
Experimental Design Workflow
The overall workflow for the characterization of the this compound is depicted below. This process begins with the separation of the individual enantiomers from the racemic mixture, followed by their characterization in a series of in vitro assays to determine their pharmacological properties.
Caption: Experimental workflow for this compound studies.
Protocols
Protocol 1: Chiral Separation of this compound
This protocol describes the separation of the (S)- and (R)-enantiomers of N-0861 from the racemic mixture using High-Performance Liquid Chromatography (HPLC). Chiral stationary phases (CSPs) are essential for achieving enantioseparation.[7][8]
Materials:
-
This compound
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Lux amylose-2 or Lux cellulose-2)[8]
-
HPLC-grade solvents (e.g., n-hexane, ethanol, methanol)[8]
-
Analytical balance
-
Volumetric flasks and pipettes
Method:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of HPLC-grade solvents. A common starting point for chiral separations on polysaccharide-based columns is a mixture of n-hexane and an alcohol modifier like ethanol or isopropanol.[8][9] The optimal mobile phase composition should be determined empirically.
-
Sample Preparation: Accurately weigh a known amount of the this compound and dissolve it in the mobile phase to a final concentration of 1 mg/mL.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Inject 10 µL of the sample solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector at a wavelength where N-0861 exhibits maximum absorbance.
-
Record the chromatogram and determine the retention times of the two enantiomers.
-
-
Fraction Collection (for preparative separation): For larger-scale separation to obtain pure enantiomers for subsequent assays, a preparative chiral HPLC column and a fraction collector are required. Collect the eluent corresponding to each enantiomeric peak in separate tubes.
-
Purity Analysis: Analyze the collected fractions by analytical chiral HPLC to confirm the enantiomeric purity of each separated isomer.
Protocol 2: In Vitro Receptor Binding Assays
This protocol aims to determine the binding affinity (Ki) of each N-0861 enantiomer for the human EP2 and EP4 receptors. This is typically achieved through competitive radioligand binding assays.
Materials:
-
Purified (S)-N-0861 and (R)-N-0861
-
Cell membranes expressing human EP2 or EP4 receptors
-
Radioligand (e.g., [3H]-PGE2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well microplates
-
Scintillation counter and scintillation fluid
Method:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer
-
A fixed concentration of cell membranes expressing either EP2 or EP4 receptors.
-
A fixed concentration of [3H]-PGE2 (typically at its Kd concentration).
-
Increasing concentrations of the competitor ligand (racemic N-0861, (S)-N-0861, or (R)-N-0861).
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Functional Antagonist Assay (cAMP Measurement)
This protocol assesses the functional activity of the N-0861 enantiomers as antagonists of the EP2 and EP4 receptors. Since both EP2 and EP4 are Gs-coupled receptors, their activation leads to an increase in intracellular cyclic AMP (cAMP).[10] An antagonist will block this effect.
Materials:
-
Purified (S)-N-0861 and (R)-N-0861
-
Cells stably expressing human EP2 or EP4 receptors (e.g., HEK293 cells)
-
PGE2 (agonist)
-
Cell culture medium and reagents
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Method:
-
Cell Culture: Culture the cells expressing EP2 or EP4 receptors in appropriate media until they reach the desired confluency.
-
Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.
-
Antagonist Pre-incubation:
-
Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor.
-
Add increasing concentrations of the N-0861 enantiomers or the racemate to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation: Add a fixed concentration of PGE2 (typically the EC80 concentration to elicit a robust response) to all wells except the basal control.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Fit the data to a three-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal PGE2-induced cAMP production.
-
The potency of the antagonist can also be expressed as the Schild KB value, derived from a Schild regression analysis.
-
Prostaglandin E2 (PGE2) Signaling Pathway
The following diagram illustrates the canonical signaling pathway of PGE2 through its Gs-coupled receptors, EP2 and EP4.
Caption: PGE2 signaling through EP2/EP4 receptors.
Data Presentation
The quantitative data generated from the experimental protocols should be summarized in clear and concise tables for easy comparison of the properties of the this compound and its individual enantiomers.
Table 1: Chiral HPLC Separation of N-0861
| Analyte | Retention Time (min) | Enantiomeric Excess (%) |
| (S)-N-0861 | ||
| (R)-N-0861 |
Table 2: Receptor Binding Affinities (Ki) of N-0861 Enantiomers
| Compound | EP2 Receptor Ki (nM) | EP4 Receptor Ki (nM) |
| Racemic N-0861 | ||
| (S)-N-0861 | ||
| (R)-N-0861 |
Table 3: Functional Antagonist Potencies (IC50) of N-0861 Enantiomers
| Compound | EP2 Receptor IC50 (nM) | EP4 Receptor IC50 (nM) |
| Racemic N-0861 | ||
| (S)-N-0861 | ||
| (R)-N-0861 |
Conclusion
The experimental design and protocols detailed in this application note provide a robust framework for the comprehensive characterization of the this compound. By separating and individually testing the enantiomers, researchers can determine their respective contributions to the overall pharmacological profile of the racemic mixture. This information is critical for making informed decisions in the drug development process, including the potential development of a single-enantiomer drug product, which may offer an improved therapeutic index.[3][11] The findings from these studies will elucidate the structure-activity relationship of N-0861's stereoisomers and guide future preclinical and clinical development.
References
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 11. Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-0861 Racemate Formulations for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the N-0861 racemate for in vivo experiments.
Troubleshooting Guide: Improving N-0861 Solubility
This guide provides a systematic approach to formulating the poorly water-soluble this compound for in vivo administration.
Q1: My this compound is precipitating out of solution upon dilution or injection. What should I do?
A1: Precipitation is a common issue for hydrophobic compounds like N-0861, which is a selective adenosine A1 receptor antagonist. The initial solvent, often 100% DMSO, is not physiologically compatible and the compound crashes out when it contacts an aqueous environment like saline or blood.
Recommended Solution: Utilize a co-solvent system to maintain solubility. A multi-component vehicle can improve the stability of the formulation. Below are commonly used vehicle formulations for compounds with poor water solubility. It is recommended to test the solubility of N-0861 in these vehicles sequentially to find the optimal one for your desired concentration.
Table 1: Recommended Co-Solvent Formulations for In Vivo Administration
| Formulation ID | Component 1 | Component 2 | Component 3 | Component 4 | Typical Application Route |
| V-01 | 10% DMSO | 90% Corn Oil | - | - | Subcutaneous (SC), Intraperitoneal (IP) |
| V-02 | 10% DMSO | 5% Tween® 80 | 85% Saline | - | Intravenous (IV), IP, Oral (PO) |
| V-03 | 10% DMSO | 40% PEG300 | 5% Tween® 80 | 45% Saline | IV, IP, PO |
Note: Saline refers to sterile 0.9% NaCl solution.
Experimental Protocol: Preparation of a Co-Solvent Formulation (Example using V-03)
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube or glass vial.
-
Add the specified volume of DMSO (10% of the final volume). Vortex or sonicate until the compound is completely dissolved, creating a stock solution.
-
Add the specified volume of PEG300 (40% of the final volume) to the DMSO stock solution. Mix thoroughly until the solution is clear.
-
Add the specified volume of Tween® 80 (5% of the final volume). Mix thoroughly.
-
Slowly add the saline (45% of the final volume) to the mixture, vortexing during the addition to prevent precipitation.
-
Inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.
Below is a workflow to guide your formulation selection process.
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of action of N-0861?
A2: N-0861 is a selective antagonist of the adenosine A1 receptor (A1R). The A1R is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Antagonism by N-0861 blocks the endogenous ligand adenosine from binding and initiating downstream signaling. This prevents the inhibition of adenylyl cyclase, leading to maintained levels of cyclic AMP (cAMP) and preventing the modulation of certain potassium and calcium channels that would otherwise be affected by A1R activation.
The diagram below illustrates the canonical signaling pathway of the Adenosine A1 Receptor.
Q3: Are the recommended co-solvents (DMSO, PEG300, Tween® 80) safe for in vivo studies in mice?
A3: Yes, when used within established limits, these excipients are generally considered safe for preclinical animal studies. However, it is crucial to adhere to concentration and dosing volume guidelines to avoid toxicity. Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Table 2: Co-Solvent Toxicity and Dosing Considerations in Mice
| Co-Solvent | Maximum Recommended Concentration (IV/IP) | LD50 (Mice, IP) | Notes |
| DMSO | 10% | ~6.2 mL/kg | Can cause local irritation at higher concentrations. Ensure it is diluted. |
| PEG300 | Up to 50% | Not established, low toxicity | Can cause kidney and liver damage with long-term administration. |
| Tween® 80 | 5-10% | Not established, low toxicity | Can cause hypersensitivity reactions in some cases. |
Q4: I cannot find specific solubility data (e.g., in mg/mL) for this compound. How do I determine the maximum concentration I can achieve?
A4: Publicly available, quantitative solubility data for N-0861 is limited. Adenosine receptor antagonists as a class are often poorly soluble in aqueous solutions. To determine the solubility in your chosen vehicle, you can perform a simple saturation experiment:
Experimental Protocol: Small-Scale Solubility Assessment
-
Start with a known, small amount of N-0861 powder (e.g., 1 mg) in a tared vial.
-
Add a small, fixed volume of your chosen vehicle (e.g., 100 µL of V-03).
-
Vortex and/or sonicate the mixture for 15-30 minutes at room temperature.
-
Visually inspect for undissolved particles.
-
If the powder is fully dissolved, add another known amount of N-0861 (e.g., another 1 mg) and repeat step 3.
-
Continue this process until you observe a saturated solution, where solid particles remain undissolved after vigorous mixing.
-
The approximate solubility can be calculated based on the total amount of dissolved compound in the final volume. For a more precise measurement, the saturated solution can be centrifuged, and the supernatant analyzed by HPLC.
This empirical approach will allow you to determine a working concentration range for your specific batch of this compound and chosen formulation vehicle.
Technical Support Center: N-0861 Racemate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-0861 racemate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is N-0861 and what is its primary mechanism of action?
N-0861 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3). As a racemate, it contains an equal mixture of two enantiomers. Its primary mechanism of action is to block the binding of PGE2 to the EP3 receptor, thereby inhibiting its downstream signaling pathways. The EP3 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G proteins, leading to diverse cellular responses.
Q2: What are the common challenges when working with a racemic mixture like N-0861?
The primary challenge of working with a racemate is that the two enantiomers may have different pharmacological properties. One enantiomer might be more active or have a different mode of action than the other. This can lead to variability in experimental results and complicates the interpretation of data. Therefore, for certain applications, separation of the enantiomers may be necessary to accurately characterize the activity of each.
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound.
Possible Causes & Solutions:
-
Inappropriate Solvent: this compound may have limited solubility in aqueous solutions.
-
Recommendation: Based on available data, N-0861 may be dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).[1] It is advisable to first attempt to dissolve the compound in DMSO. If solubility remains an issue, trying ethanol or DMF is recommended.[1] Always start with a small amount of the compound to test solubility before dissolving the entire stock.
-
-
Low Temperature: The solubility of compounds often decreases at lower temperatures.
-
Recommendation: Gently warm the solvent to room temperature or slightly above (e.g., 37°C) to aid dissolution. Be cautious not to overheat, as this could degrade the compound.
-
-
Precipitation in Aqueous Buffers: The compound may precipitate when an organic stock solution is diluted into an aqueous buffer for cell-based assays.
-
Recommendation: Minimize the final concentration of the organic solvent in the aqueous solution (typically ≤0.5% v/v). Consider using a surfactant like Tween 80 or PEG300 in your formulation for in vivo experiments to improve solubility and prevent precipitation.[1] A suggested formulation for injection is a mixture of DMSO, Tween 80, and saline.[1]
-
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | High | Generally a good starting solvent.[1] |
| Ethanol | Moderate | An alternative if DMSO is not suitable.[1] |
| DMF | Moderate | Another alternative organic solvent.[1] |
| Aqueous Buffers | Low | Direct dissolution is not recommended. Prepare a high-concentration stock in an organic solvent first. |
Stability and Storage Issues
Problem: I am concerned about the stability of my this compound stock solution and powder.
Possible Causes & Solutions:
-
Improper Storage Conditions: Like many organic compounds, N-0861 can degrade if not stored correctly.
-
Light Exposure: Some compounds are light-sensitive.
-
Recommendation: Store N-0861 powder and stock solutions in amber vials or tubes wrapped in foil to protect them from light.
-
-
Oxidation: The compound may be susceptible to oxidation.
-
Recommendation: If you suspect oxidation is an issue, consider purging the storage vial with an inert gas like argon or nitrogen before sealing.
-
| Storage Form | Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Chiral Separation of Enantiomers
Problem: My experimental results are inconsistent, and I suspect the two enantiomers of N-0861 have different activities. How can I separate them?
Possible Causes & Solutions:
-
Lack of a Specific Protocol: Finding a pre-existing, validated chiral separation method for a specific compound can be difficult.
-
Recommendation: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating enantiomers. You will need to develop a method using a chiral stationary phase (CSP).
-
General Protocol for Chiral HPLC Method Development:
-
Column Selection: Start with a polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) as they are versatile and widely successful for a broad range of compounds.
-
Mobile Phase Selection:
-
Normal Phase: A mixture of hexane/isopropanol or hexane/ethanol is a common starting point. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
-
Reversed Phase: A mixture of acetonitrile or methanol with water or a buffer is typically used.
-
-
Detection: Use a UV detector at a wavelength where N-0861 has maximum absorbance.
-
Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomeric peaks.
Experimental Workflow for Chiral HPLC Method Development
Caption: Workflow for developing a chiral HPLC method to separate N-0861 enantiomers.
EP3 Receptor Binding Assay Troubleshooting
Problem: I am not getting a consistent signal or am seeing high background in my EP3 receptor binding assay with N-0861.
Possible Causes & Solutions:
-
Non-specific Binding: The radioligand or N-0861 may be binding to components other than the EP3 receptor.
-
Recommendation: Ensure you are using an appropriate blocking agent in your assay buffer, such as bovine serum albumin (BSA). Optimize the concentration of the blocking agent.
-
-
Low Receptor Expression: The cells or tissues you are using may have low levels of EP3 receptor expression.
-
Recommendation: Use a cell line known to express high levels of the EP3 receptor or a cell line that has been transiently or stably transfected to overexpress the receptor.
-
-
Incorrect Assay Conditions: Incubation time, temperature, and buffer composition can all affect binding.
-
Recommendation: Optimize these parameters. A typical starting point is a 30-60 minute incubation at room temperature or 37°C. The pH of the buffer should be physiological (around 7.4).
-
-
Radioligand Issues: The radioligand may have degraded or have low specific activity.
-
Recommendation: Use a fresh batch of radioligand and ensure it has been stored correctly. Determine the optimal concentration of the radioligand to use in your assay through saturation binding experiments.
-
General Protocol for a Competitive EP3 Receptor Binding Assay:
-
Prepare Membranes: Homogenize cells or tissues expressing the EP3 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radiolabeled EP3 agonist (e.g., [³H]-PGE2), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the N-0861 concentration and fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Ki (inhibitory constant).
EP3 Receptor Signaling Pathway
The EP3 receptor can couple to multiple G proteins, leading to different downstream effects. The primary pathway involves coupling to the inhibitory G protein (Gi), which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. However, different isoforms of the EP3 receptor can also couple to other G proteins like Gs (stimulating adenylyl cyclase) or Gq (activating the phospholipase C pathway).[2] The specific isoform of the EP3 receptor expressed in a given cell type will determine the downstream signaling response to PGE2 and, consequently, the effect of an antagonist like N-0861. Some EP3 receptor isoforms have been shown to exhibit constitutive activity, meaning they can signal in the absence of an agonist.[2]
References
Technical Support Center: Optimizing N-0861 Racemate Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of N-0861 racemate for various cell-based assays. N-0861 is a selective antagonist of the adenosine A1 receptor, and understanding its optimal concentration is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of N-0861?
N-0861 is a selective antagonist for the adenosine A1 receptor.[1] The adenosine A1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[2][3] Activation of this receptor by its endogenous ligand, adenosine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] By acting as an antagonist, N-0861 blocks the binding of adenosine to the A1 receptor, thereby preventing this downstream signaling cascade.
Q2: Why is it important to optimize the concentration of this compound?
Optimizing the concentration of this compound is crucial for several reasons:
-
Ensuring Target Specificity: Using a concentration that is too high may lead to off-target effects, where N-0861 interacts with other receptors or cellular components, confounding experimental results.
-
Avoiding Cytotoxicity: High concentrations of any compound can be toxic to cells, leading to decreased viability and unreliable data. It is essential to determine a concentration range that is effective without compromising cell health.
-
Achieving a Clear Dose-Response: Proper concentration optimization allows for the generation of a clear dose-response curve, which is necessary for determining key parameters such as the half-maximal inhibitory concentration (IC50).
-
Maximizing the Assay Window: A well-optimized concentration will provide a robust signal-to-background ratio, making it easier to detect the biological effects of the compound.[5]
Q3: What are the key considerations before starting an experiment with N-0861?
Before initiating cell-based assays with N-0861, consider the following:
-
Cell Line Selection: Ensure the chosen cell line expresses the adenosine A1 receptor at a sufficient level for the assay.
-
Solubility: N-0861 is soluble in DMSO. Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentrations in your cell culture medium. Be mindful of the final DMSO concentration in your assay, as high levels can be toxic to cells.
-
Racemate vs. Enantiomers: The user is working with the racemate of N-0861. It is important to be aware that the two enantiomers may have different potencies and pharmacological profiles. For initial screening and optimization, the racemate is often used.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Compound precipitation | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.- Visually inspect the wells for any signs of compound precipitation after dilution in media. If observed, try vortexing the intermediate dilutions or preparing fresh dilutions. |
| No observable effect of N-0861 | - Low receptor expression in the cell line- Inactive compound- Suboptimal agonist concentration (for antagonist assays) | - Confirm A1 receptor expression using techniques like qPCR, western blot, or a radioligand binding assay.- Verify the integrity and activity of the N-0861 stock.- Optimize the concentration of the adenosine A1 receptor agonist used to stimulate the cells. An EC80 concentration of the agonist is often recommended for antagonist assays.[6] |
| High background signal | - Autofluorescence of N-0861- Non-specific binding | - Run a control plate with N-0861 in cell-free media to check for autofluorescence at the assay wavelengths.- Include appropriate controls, such as a known inactive compound, to assess non-specific effects. |
| Cell death observed at higher concentrations | - Cytotoxicity of N-0861 or the vehicle (DMSO) | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration of N-0861 and DMSO.- Ensure the final DMSO concentration is consistent across all wells and below the toxic threshold for your cell line. |
Experimental Protocols & Data Presentation
Protocol 1: Determining the Optimal Seeding Density
Objective: To find the cell seeding density that results in logarithmic growth throughout the experiment and provides a robust signal window.
Methodology:
-
Culture your chosen cell line expressing the adenosine A1 receptor.
-
Prepare a serial dilution of cells to achieve densities ranging from 2,500 to 40,000 cells per well in a 96-well plate.
-
Seed 100 µL of each cell suspension into multiple wells.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 24, 48, and 72 hours), measure cell viability using an appropriate method (e.g., resazurin-based assay).
-
Plot cell viability versus cell number for each time point to determine the linear range of the assay.
Expected Results:
| Seeding Density (cells/well) | 24h Signal (RFU) | 48h Signal (RFU) | 72h Signal (RFU) |
| 2,500 | 1500 | 2800 | 4500 |
| 5,000 | 2800 | 5500 | 9000 |
| 10,000 | 5400 | 10500 | 17000 |
| 20,000 | 9800 | 18000 | 25000 |
| 40,000 | 15000 | 26000 | 28000 (Plateau) |
Note: RFU = Relative Fluorescence Units. The optimal seeding density will be within the linear range of the signal at the desired experimental endpoint.
Protocol 2: this compound Concentration Optimization (Antagonist Mode)
Objective: To determine the optimal concentration range of this compound for inhibiting adenosine A1 receptor activation.
Methodology:
-
Seed cells at the optimized density determined in Protocol 1 and incubate overnight.
-
Prepare a serial dilution of this compound in a 96-well plate. A common starting range is from 100 µM down to 1 nM.
-
Pre-incubate the cells with the different concentrations of N-0861 for a set period (e.g., 30 minutes).
-
Add an adenosine A1 receptor agonist (e.g., adenosine or a specific synthetic agonist like CPA) at a pre-determined EC80 concentration to all wells except the negative control.
-
Incubate for the appropriate time to allow for receptor stimulation.
-
Measure the downstream readout. For A1 receptor, this is typically a decrease in cAMP levels. Therefore, a cAMP assay (e.g., HTRF, ELISA) is suitable.
-
Plot the response (e.g., % inhibition of the agonist effect) against the log of the N-0861 concentration to determine the IC50.
Expected Results (cAMP Assay):
| N-0861 Conc. (nM) | cAMP Level (nM) | % Inhibition |
| 0 (Agonist only) | 2.5 | 0% |
| 1 | 2.8 | 12% |
| 10 | 4.5 | 80% |
| 100 | 5.0 | 100% |
| 1000 | 5.1 | 104% |
| 10000 | 5.0 | 100% |
| No Agonist | 5.0 | 100% |
Note: The % inhibition is calculated relative to the effect of the agonist alone.
Visualizations
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: N-0861 Concentration Optimization Workflow.
References
- 1. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 4. innoprot.com [innoprot.com]
- 5. biocompare.com [biocompare.com]
- 6. Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters [pubmed.ncbi.nlm.nih.gov]
troubleshooting N-0861 racemate assay variability
Technical Support Center: N-0861 Racemate Assay
Welcome to the technical support center for the this compound Assay. This resource is designed to help you troubleshoot and resolve common issues that may lead to variability in your experimental results.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the this compound assay.
Q1: Why is there poor resolution between my (S)-N-0861 and (R)-N-0861 peaks?
A1: Poor resolution is a common issue in chiral separations and can stem from several factors related to the mobile phase, column, or general HPLC system settings.[1]
-
Mobile Phase Composition: The ratio of organic modifier (e.g., isopropanol) to the aqueous buffer is critical.[1] An incorrect composition can significantly reduce the chiral recognition capabilities of the stationary phase. Verify that the mobile phase was prepared exactly as specified in the protocol.
-
Flow Rate: Chiral separations are often sensitive to flow rate.[1] A rate that is too high may not allow for sufficient interaction between the enantiomers and the chiral stationary phase (CSP). Try reducing the flow rate by 10-20% to see if resolution improves.
-
Column Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1] Ensure your column oven is maintaining a stable and correct temperature as specified in the method. You can experiment with adjusting the temperature by ±5°C to optimize selectivity.[2]
-
Column Contamination or Degradation: The chiral stationary phase is sensitive and can be damaged by contaminants or harsh solvent conditions.[3][4] If you observe a sudden or gradual loss of performance, consider flushing the column as per the manufacturer's instructions or replacing it if it has reached the end of its lifespan.
Q2: My enantiomeric excess (%ee) or enantiomeric ratio values are inconsistent between injections. What could be the cause?
A2: Fluctuating enantiomeric ratios suggest issues with precision, which can be related to the injector, sample stability, or integration parameters.
-
Injector Precision: Poor reproducibility can be caused by variations in sample preparation, column temperature, or flow rate.[5] Ensure the autosampler is drawing and injecting consistent volumes. Check for air bubbles in the sample syringe and ensure there are no leaks in the injection system.
-
Sample Racemization: N-0861 may be susceptible to racemization (conversion of one enantiomer to the other) under certain conditions (e.g., non-neutral pH, elevated temperature, or exposure to light). Prepare samples fresh and store them under recommended conditions (e.g., 4°C in amber vials) just before analysis.
-
Integration Parameters: Inconsistent peak integration is a major source of variability. Ensure that the peak start and end points are being set correctly and consistently for both enantiomeric peaks. Avoid manual integration where possible and use a validated, consistent set of integration parameters.
Q3: The retention times for my N-0861 enantiomers are drifting during my analytical sequence. Why?
A3: Retention time drift usually points to a lack of equilibrium in the system or changes in the mobile phase or temperature over time.
-
Column Equilibration: Chiral stationary phases can require longer equilibration times than standard reversed-phase columns, especially when a new mobile phase is introduced.[1] Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before starting your sequence.
-
Mobile Phase Preparation: If the mobile phase is prepared by mixing solvents online, fluctuations in the pump's proportioning valves can cause drift.[6] Additionally, volatile mobile phase components can evaporate over the course of a long run, changing the composition.[7] Preparing the mobile phase pre-mixed (isocratic) can often resolve this issue.
-
Temperature Fluctuations: Ensure the column oven and the laboratory environment are stable. Significant changes in ambient temperature can affect the mobile phase viscosity and pump performance, leading to retention time drift.
Frequently Asked Questions (FAQs)
Q: What are the recommended system suitability criteria for this assay? A: System suitability tests ensure that your chromatography system is performing adequately for the analysis. Before running samples, a system suitability solution (containing a known ratio of (S)- and (R)-N-0861) should be injected. The critical parameters are summarized in the table below.[8]
Q: How can I confirm the identity of each enantiomeric peak? A: To definitively identify which peak corresponds to the (S)-enantiomer and which to the (R)-enantiomer, you must inject pure standards of each enantiomer individually. The retention time of the pure (S)-N-0861 standard will confirm the identity of the (S)-peak in your racemic samples.
Q: What are the best practices for preventing racemization of N-0861 during sample preparation and storage? A: To minimize the risk of racemization, always use solvents and buffers with a neutral pH for sample dilution and preparation. Samples should be stored in tightly capped amber vials at refrigerated temperatures (2-8°C) and analyzed as quickly as possible after preparation. Avoid prolonged exposure to heat or UV light.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criterion | Common Cause of Failure |
| Resolution (Rs) | ≥ 1.7 | Incorrect mobile phase, high flow rate, worn-out column.[2] |
| Tailing Factor (Tf) | 0.8 - 1.5 | Column overload, secondary interactions with silica. |
| Repeatability (%RSD of Peak Area) | ≤ 2.0% (for n≥5 injections) | Injector malfunction, sample instability.[9] |
| %RSD of Retention Time | ≤ 1.0% (for n≥5 injections) | Inadequate column equilibration, temperature fluctuations.[10] |
Table 2: Troubleshooting Summary
| Issue | Probable Cause | Recommended Solution |
| Poor Resolution | Mobile phase composition incorrect. | Prepare fresh mobile phase, verifying all measurements. |
| Flow rate too high. | Reduce flow rate in 10% increments. | |
| Column temperature not optimal. | Adjust temperature by ±5°C.[2] | |
| Inconsistent Ratio | Sample racemization. | Prepare samples fresh in neutral pH buffer; store at 2-8°C. |
| Inconsistent peak integration. | Optimize and fix integration parameters for all runs. | |
| Injector volume not precise. | Check autosampler for air bubbles and leaks. | |
| Drifting Retention Time | Insufficient column equilibration. | Equilibrate column for at least 30-60 minutes. |
| Mobile phase composition changing. | Pre-mix mobile phase; check for solvent evaporation. | |
| Temperature fluctuations. | Ensure stable column oven and ambient lab temperature. |
Key Experimental Protocol: Chiral HPLC Method for N-0861
This protocol outlines the standard method for achieving consistent and reliable separation of N-0861 enantiomers.
1. Materials and Reagents
-
(S)-N-0861 and (R)-N-0861 reference standards
-
HPLC-grade Isopropanol
-
HPLC-grade Acetonitrile
-
Ammonium acetate
-
Deionized water
2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Chiral Column: Daicel CHIRALPAK® IC (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isopropanol / 10 mM Ammonium Acetate in Water (20:80, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
3. Sample Preparation
-
Standard Solution (Racemate): Prepare a 1 mg/mL stock solution of this compound in mobile phase. Dilute to a final concentration of 50 µg/mL.
-
Analyte Samples: Dissolve the sample in the mobile phase to achieve an expected final concentration of approximately 50 µg/mL of N-0861. Ensure the sample is fully dissolved. Use sonication if necessary, but avoid heating.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).
-
Perform a blank injection (mobile phase) to ensure no carryover or system contamination.
-
Inject the system suitability solution five times. Verify that all parameters in Table 1 are met.
-
Inject the prepared analyte samples.
-
Bracket the sample injections with a system suitability check every 10-20 injections to monitor for drift.
5. Data Analysis
-
Integrate the peaks for (S)-N-0861 and (R)-N-0861.
-
Calculate the enantiomeric excess (%ee) using the formula: %ee = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] * 100
Visualizations
Caption: Workflow for the this compound assay from sample preparation to data analysis.
Caption: Decision tree for troubleshooting poor peak resolution in the N-0861 assay.
Caption: Hypothetical signaling pathway showing differential activity of N-0861 enantiomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chiraltech.com [chiraltech.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. researchgate.net [researchgate.net]
N-0861 racemate degradation and prevention
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the chiral molecule N-0861. The information herein is designed to address common challenges related to its degradation and the prevention of racemization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of N-0861.
Question 1: I am observing a decrease in the enantiomeric excess (e.e.) of my N-0861 sample during routine analysis. What are the potential causes and how can I troubleshoot this?
Answer: A decrease in enantiomeric excess indicates that racemization is occurring. This can be influenced by several factors in your experimental setup.
Possible Causes & Troubleshooting Steps:
-
pH of the Solution: The stability of the stereocenter in N-0861 may be highly dependent on pH. Both acidic and basic conditions can catalyze racemization.
-
Troubleshooting: Prepare N-0861 solutions in a range of buffered solvents (e.g., pH 3, 5, 7, 9) and monitor the enantiomeric excess over time using a validated chiral HPLC method. This will help identify the optimal pH range for stability.
-
-
Solvent Effects: The polarity and protic nature of the solvent can influence the rate of racemization.
-
Troubleshooting: Dissolve N-0861 in a panel of solvents with varying properties (e.g., acetonitrile, methanol, DMSO, water, THF) and analyze the enantiomeric purity at set time points.
-
-
Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization.
-
Troubleshooting: Store N-0861 solutions at different temperatures (e.g., 4°C, room temperature, 40°C) and assess the impact on enantiomeric purity over time. Ensure all experimental steps are performed at a controlled temperature.
-
-
Presence of Contaminants: Trace amounts of acids, bases, or metal ions in your solvents or on your glassware can act as catalysts for racemization.
-
Troubleshooting: Use high-purity, HPLC-grade solvents. Ensure all glassware is thoroughly cleaned, rinsed with a high-purity solvent, and dried before use. Consider using amber glassware to prevent potential photo-catalyzed reactions.
-
Below is a logical workflow to diagnose the issue:
Question 2: My N-0861 sample shows new impurity peaks in the chromatogram after storage. How do I determine the cause of degradation?
Answer: The appearance of new peaks suggests chemical degradation of N-0861. A forced degradation (or stress testing) study is the standard approach to identify the conditions under which the molecule is unstable.
Forced Degradation Study Protocol:
-
Objective: To determine the degradation pathways of N-0861 under various stress conditions.
-
Methodology: Expose solutions of N-0861 to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid N-0861 and a solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method (typically a reverse-phase C18 column with a gradient mobile phase) coupled with a mass spectrometer (LC-MS) to identify the mass of the degradants.
-
Interpretation: Compare the chromatograms of the stressed samples to a control sample. The conditions that produce new peaks are the primary causes of degradation.
The following diagram illustrates the workflow for a forced degradation study:
Data Summary Tables
The following tables present hypothetical data to illustrate the stability profile of N-0861 under various conditions.
Table 1: Effect of pH on Racemization of N-0861 at 25°C
| pH of Solution | Initial Enantiomeric Excess (%) | Enantiomeric Excess after 24h (%) |
| 3.0 | 99.8 | 99.5 |
| 5.0 | 99.8 | 99.7 |
| 7.0 (unbuffered) | 99.8 | 98.2 |
| 9.0 | 99.8 | 95.4 |
| 11.0 | 99.8 | 88.1 |
Table 2: Effect of Solvent on Racemization of N-0861 at 25°C for 48h
| Solvent | Dielectric Constant | Enantiomeric Excess after 48h (%) |
| Acetonitrile | 37.5 | 99.1 |
| Methanol | 32.7 | 97.5 |
| Tetrahydrofuran (THF) | 7.6 | 99.6 |
| Water | 80.1 | 98.0 |
Table 3: Summary of Forced Degradation Study of N-0861
| Stress Condition | % Degradation | Number of Degradants | Notes |
| 0.1 M HCl, 60°C | < 2% | 1 | Minor hydrolysis observed. |
| 0.1 M NaOH, 60°C | 25% | 3 | Significant degradation via hydrolysis. |
| 3% H₂O₂, RT | 8% | 2 | Moderate sensitivity to oxidation. |
| Thermal (80°C, solution) | 5% | 1 | Slight thermal degradation in solution. |
| Photolytic (UV 254nm) | 15% | 2 | Significant degradation upon UV exposure. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of N-0861?
A1: Based on stability data, a non-polar, aprotic solvent such as Acetonitrile or THF is recommended for stock solutions to minimize racemization. For biological assays requiring aqueous buffers, it is advisable to prepare fresh dilutions from the stock solution immediately before use and use a buffer with a pH between 4 and 6.
Q2: How should I store my solid N-0861 and its solutions?
A2:
-
Solid N-0861: Store in a tightly sealed container at -20°C, protected from light.
-
Solutions: Store stock solutions in an aprotic solvent (e.g., Acetonitrile) at -20°C in amber vials. Avoid long-term storage of aqueous solutions.
Q3: My experiment involves a step with a potential for racemization. Is there a way to prevent this?
A3: Preventing racemization often involves modifying the reaction or purification conditions. For instance, in peptide synthesis, using specific protecting groups can suppress the deprotonation that leads to racemization.[1] If a synthetic step is causing racemization, consider lowering the reaction temperature, changing the base, or reducing the reaction time.
Q4: What is the best analytical method to determine the enantiomeric purity of N-0861?
A4: The most common and reliable methods for determining enantiomeric purity are chromatographic techniques.[2]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. It involves using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation.
-
Capillary Electrophoresis (CE): This technique can also be used with a chiral selector added to the background electrolyte to achieve separation.[3]
-
HPLC-MS/MS: For complex samples or when high sensitivity is required, interfacing chiral HPLC with tandem mass spectrometry can be very effective.[4]
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity of N-0861
-
Column: Chiral Stationary Phase Column (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve N-0861 in the mobile phase to a concentration of 1 mg/mL.
-
System Suitability: The resolution between the two enantiomer peaks should be greater than 2.0.
Signaling Pathway Context
While the specific pathway for N-0861 is proprietary, many chiral molecules act as inhibitors or agonists in signaling pathways. The stereochemistry is often critical for binding to the target protein. The diagram below illustrates a hypothetical kinase signaling pathway where the active enantiomer of N-0861 could act as a specific inhibitor.
References
- 1. Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomeric purity methods for three pharmaceutical compounds by electrokinetic capillary chromatography utilizing highly sulfated-gamma-cyclodextrin as the chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of Adenosine Receptor Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects when working with adenosine receptor ligands, with a focus on issues arising from racemic compounds like N-0861.
Frequently Asked Questions (FAQs)
Q1: What is N-0861 and what are its known off-target effects?
N-0861 (N⁶-endonorboran-2-yl-9-methyladenine) is a selective antagonist of the adenosine A₁ receptor.[1][2] In radioligand binding assays, N-0861 has been shown to be approximately 610-fold more selective for the A₁ receptor over the A₂A receptor.[3] Its primary on-target effect is the inhibition of A₁ receptor-mediated signaling.[1][2][3]
Off-target effects of N-0861 are not extensively documented, likely due to its high selectivity. However, at high concentrations, any ligand can potentially interact with unintended targets. For adenosine receptor antagonists, off-target effects often manifest as interactions with other adenosine receptor subtypes (A₂A, A₂B, and A₃).
Q2: What is a racemate and why is it a concern for off-target effects?
A racemate, or racemic mixture, is a 50:50 mixture of two enantiomers. Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they have identical physical properties in an achiral environment, they can exhibit significantly different pharmacological properties in the chiral environment of the body, such as at receptor binding sites.
This is a concern because one enantiomer (the eutomer) may be responsible for the desired on-target activity, while the other enantiomer (the distomer) may be inactive or, more problematically, contribute to off-target effects and toxicity. Therefore, using a racemate can introduce unintended biological activities that confound experimental results.
Q3: How can I determine if the off-target effects I'm observing are caused by one enantiomer of my compound?
The most direct way is to obtain the individual enantiomers of your compound and test them separately. This involves:
-
Chiral Separation: Separating the racemate into its individual enantiomers using techniques like chiral chromatography.
-
Parallel Testing: Evaluating the on-target and off-target activities of the racemate and each individual enantiomer in parallel bioassays.
-
Data Comparison: Comparing the potency and efficacy of each enantiomer at the intended target and at suspected off-target receptors. A significant difference in activity between the enantiomers would indicate that the off-target effects are primarily driven by one of them.
Troubleshooting Guides
Issue 1: My experimental results are inconsistent or suggest the activation of an unexpected signaling pathway.
This could be due to off-target effects, especially if you are using a racemic compound.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure your experimental system is robust for detecting the on-target effect. Use a known selective agonist/antagonist for the intended target as a positive control.
-
Titrate Your Compound: Perform a dose-response curve for your compound. Off-target effects often occur at higher concentrations.
-
Use Selective Antagonists for Suspected Off-Targets: If you suspect activation of a specific off-target receptor (e.g., another adenosine receptor subtype), pre-incubate your cells with a selective antagonist for that receptor and see if it abolishes the unexpected effect.
-
Test Individual Enantiomers: If using a racemate, separate and test the individual enantiomers to see if the unexpected activity is associated with one of them.
-
Issue 2: I observe a response at high concentrations of my adenosine receptor ligand that is not consistent with its primary target activity.
High concentrations of a ligand can lead to binding to lower-affinity off-target receptors.
-
Troubleshooting Steps:
-
Determine the Ki or IC50 at the On-Target Receptor: This will establish the concentration range for selective on-target activity.
-
Perform a Selectivity Panel: Screen your compound against a panel of related receptors (e.g., all adenosine receptor subtypes) to identify potential off-targets.
-
Consult the Literature: Review publications on your compound or similar compounds for known off-target activities.
-
Use a Structurally Unrelated Compound with the Same On-Target Activity: If a similar on-target effect is observed with a structurally different compound, it provides stronger evidence for the on-target mechanism. If the effect is not replicated, it points towards an off-target effect of your original compound.
-
Issue 3: I suspect my N-0861 racemate is causing off-target effects.
While N-0861 is reported to be highly selective for the A₁ receptor, the use of a racemate introduces the possibility of one enantiomer having off-target activities.
-
Troubleshooting Steps:
-
Obtain or Synthesize Single Enantiomers: This is the most definitive way to investigate the issue.
-
Perform Competitive Binding Assays: Test the racemate and each enantiomer against a panel of adenosine receptor subtypes (A₁, A₂A, A₂B, A₃).
-
Conduct Functional Assays: Compare the functional activity (e.g., cAMP accumulation) of the racemate and enantiomers in cells expressing each adenosine receptor subtype.
-
Analyze Structure-Activity Relationships (SAR): If one enantiomer is responsible for the off-target effects, this provides valuable SAR data for designing more selective compounds in the future.
-
Data Presentation
Table 1: Selectivity Profile of N-0861 and Other Adenosine Receptor Ligands
| Compound | Primary Target | Ki (nM) at Primary Target | Selectivity Fold (vs. other adenosine receptors) |
| N-0861 | A₁ Antagonist | ~1.2 | ~610-fold vs. A₂A[3] |
| DPCPX | A₁ Antagonist | ~0.5 | ~500-fold vs. A₂A |
| SCH-58261 | A₂A Antagonist | ~1.1 | ~50-fold vs. A₁ |
| MRS1706 | A₂B Antagonist | ~1.39 | ~80-fold vs. A₂A, ~113-fold vs. A₁, ~165-fold vs. A₃ |
| NECA | Non-selective Agonist | ~14 (A₁), ~20 (A₂A) | Broad activity across subtypes |
Note: Ki values and selectivity can vary depending on the assay conditions and species.
Experimental Protocols
Detailed Methodology for a Competitive Radioligand Binding Assay
This protocol is designed to determine the affinity (Ki) of a test compound (e.g., this compound and enantiomers) for different human adenosine receptor subtypes (A₁, A₂A, A₂B, A₃).
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human adenosine receptor subtype of interest.
-
Radioligands:
-
For A₁: [³H]DPCPX
-
For A₂A: [³H]ZM241385
-
For A₂B: [³H]PSB-603
-
For A₃: [¹²⁵I]AB-MECA
-
-
Test compounds (racemate and individual enantiomers of N-0861).
-
Non-specific binding control (e.g., theophylline or a high concentration of a known antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 1 U/mL adenosine deaminase).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or non-specific binding control.
-
25 µL of test compound dilution.
-
50 µL of the appropriate radioligand at a concentration close to its Kd.
-
100 µL of cell membrane preparation (protein concentration optimized for each receptor subtype).
-
-
Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Caption: Adenosine receptor signaling pathways.
Caption: Experimental workflow for investigating racemate off-target effects.
Caption: Logical relationship of a racemate and its enantiomers' activities.
References
enhancing the bioavailability of N-0861 racemate
Welcome to the technical support center for N-0861 racemate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the bioavailability of this compound. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a primary concern?
N-0861 is a selective adenosine A1 receptor antagonist.[1] The racemate form consists of an equal mixture of its two enantiomers (non-superimposable mirror-image molecules).[2][3] A primary challenge in the development of N-0861, like many active pharmaceutical ingredients (APIs), is its poor aqueous solubility.[4][5] This characteristic often leads to a low dissolution rate in the gastrointestinal fluids following oral administration, which can result in poor absorption and, consequently, low and variable bioavailability.[6][7] Enhancing its bioavailability is crucial for achieving consistent and effective therapeutic concentrations in systemic circulation.[5]
Q2: What is the significance of N-0861 being a "racemate" in the context of bioavailability and activity?
The term "racemate" signifies a 1:1 mixture of two enantiomers.[3] It is critical to understand that these enantiomers can interact differently with the chiral environment of the body, such as enzymes and receptors.[8][9] This can lead to significant differences in their pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic profiles.[9][10][11]
-
Eutomer vs. Distomer: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to side effects or toxicity.[12]
-
Stereoselective Metabolism: The two enantiomers may be metabolized at different rates, often due to stereoselective first-pass metabolism in the liver.[11] This can result in different plasma concentrations and overall exposure for each enantiomer, impacting the efficacy and safety profile of the drug.
Therefore, when working with this compound, it may be necessary to develop analytical methods that can distinguish between the enantiomers to fully understand its disposition in the body.
Q3: What are the primary strategies to enhance the bioavailability of a poorly water-soluble compound like N-0861?
Several established strategies can be employed to improve the solubility, dissolution rate, and absorption of poorly soluble drugs.[5][6][13] The most common approaches include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can enhance the dissolution rate.[5][7][14]
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymer matrix to create an amorphous (non-crystalline) form.[15] The amorphous state has higher energy and apparent solubility compared to the stable crystalline form, leading to improved dissolution and bioavailability.[14][16][17] Common manufacturing methods include spray drying and hot-melt extrusion.[4][16]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving or suspending the drug in lipid excipients.[18] They can enhance bioavailability by improving solubility, protecting the drug from degradation, and facilitating absorption through the lymphatic system, which can bypass first-pass metabolism in the liver.[18][19] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs).[18][20]
Q4: How do I select the most appropriate bioavailability enhancement strategy for N-0861?
The selection of an appropriate strategy depends on the specific physicochemical properties of N-0861 and the desired product characteristics. The following workflow provides a general decision-making process.
Troubleshooting Guides
In Vitro Dissolution Issues
Q: My dissolution results for N-0861 formulations are highly variable. What are the potential causes?
High variability in dissolution testing is a common issue that can undermine the reliability of your results.[21] Potential causes can be systematically investigated using the checklist below.
| Category | Parameter to Check | Potential Solution / Action |
| Apparatus & Setup | Vessel Centering & Shaft Wobble | Ensure apparatus is properly calibrated and shafts are vertical. |
| Vibration | Place the dissolution bath on a stable surface away from other vibrating equipment. | |
| Deaeration of Medium | Inadequately deaerated medium can cause bubbles to form on the dosage form, reducing the effective surface area for dissolution.[22] Use a validated deaeration method. | |
| Method Parameters | Agitation Speed | Too low a speed may lead to "coning" (powder piling up at the bottom). Too high may cause excessive turbulence. Ensure the speed is appropriate and consistent.[23] |
| Medium Composition | Ensure precise and consistent preparation of the dissolution medium (pH, buffer strength, surfactant concentration).[24] | |
| Formulation/Sample | Dosage Form Position | Ensure consistent placement of the dosage form in the vessel. |
| Excipient Variability | Inconsistent mixing or properties of excipients (e.g., polymers in an ASD) can affect dissolution. |
Q: The measured concentration of N-0861 in my dissolution medium decreases over time. Why might this be happening?
This typically points to drug instability in the dissolution medium.
-
pH Instability: N-0861 may be degrading in the selected pH of the medium.[24] Conduct a solution stability test by dissolving the pure API in the medium and measuring its concentration over the duration of the dissolution test. If degradation is confirmed, the medium composition must be changed or the analytical method adjusted to account for the degradants.
-
Adsorption: The compound may be adsorbing to the surfaces of the dissolution vessel, tubing, or filters. Using different materials (e.g., glass vs. plastic) or pre-saturating the system can help diagnose this issue.
In Vivo Pharmacokinetic (PK) Issues
Q: Despite good in vitro dissolution, I'm observing poor oral absorption of N-0861 in my animal model. What should I investigate?
A disconnect between in vitro and in vivo results is a frequent challenge in drug development.[25] Several factors beyond dissolution can limit oral absorption:
-
Permeability Issues: The drug may have poor permeability across the intestinal wall. This is a common issue for compounds that do not fit within the "Rule of 5" guidelines.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. This is especially relevant for racemates, as one enantiomer might be more susceptible to metabolism.[11]
-
Efflux Transporters: The drug could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.
-
GI Tract Instability: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.
Q: There is high variability in plasma concentrations between my test animals. How can I reduce this?
High inter-animal variability can obscure the true pharmacokinetic profile of a compound.[25]
-
Dosing Technique: Ensure that the dosing procedure (e.g., oral gavage) is consistent and accurate for all animals. Normalize the dose to the body weight of each animal.[25]
-
Biological Variability: Use age- and sex-matched animals from a reputable supplier. Increasing the number of animals per group can improve statistical power.[25]
-
Food Effects: The presence of food can significantly alter the absorption of lipid-based formulations.[19] Ensure that fasting and feeding protocols are strictly controlled and consistent across all study groups.
-
Sample Handling: Inconsistent sample collection times, processing, or storage can introduce variability. Use a strict and validated protocol for blood sampling and plasma preparation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₁₃H₁₇N₅[1] | - |
| Molecular Weight | 243.31 g/mol [1] | Compliant with "Rule of 5" |
| LogP | 2.17[1] | Indicates good lipophilicity but may lead to poor aqueous solubility. |
| H-Bond Donors | 1[1] | Compliant with "Rule of 5" |
| H-Bond Acceptors | 4[1] | Compliant with "Rule of 5" |
| Aqueous Solubility | Very Low | Rate-limiting step for absorption. Primary target for enhancement. |
Table 2: Hypothetical Pharmacokinetic Data for Different N-0861 Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 55 ± 15 | 2.0 | 250 ± 70 | 100 (Reference) |
| Micronized Powder | 10 | 110 ± 30 | 1.5 | 550 ± 110 | 220 |
| Amorphous Solid Dispersion | 10 | 450 ± 95 | 1.0 | 2100 ± 450 | 840 |
| Lipid-Based Formulation | 10 | 620 ± 120 | 0.75 | 2850 ± 560 | 1140 |
| Data are presented as mean ± SD and are for illustrative purposes only. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of N-0861 using Spray Drying
Objective: To prepare an ASD of N-0861 to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., HPMC-AS, PVP VA64)
-
Organic Solvent (e.g., Acetone, Methanol, or a mixture)
-
Spray Dryer equipped with a two-fluid nozzle
Methodology:
-
Solution Preparation: Dissolve N-0861 and the selected polymer in the organic solvent at a predetermined ratio (e.g., 1:3 drug-to-polymer by weight). Ensure complete dissolution to form a clear solution.
-
Spray Dryer Setup: Set the spray dryer parameters. These are critical and must be optimized:
-
Inlet Temperature: High enough to evaporate the solvent but low enough to prevent drug/polymer degradation.
-
Atomization Pressure/Gas Flow: To control droplet size.
-
Solution Feed Rate: To control the drying process.
-
-
Spray Drying: Pump the drug-polymer solution through the nozzle into the drying chamber. The solvent rapidly evaporates from the atomized droplets, forming a dry powder of the solid dispersion.
-
Powder Collection: Collect the resulting powder from the cyclone separator.
-
Secondary Drying: Place the collected powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterization: Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of N-0861 within the dispersion.
Protocol 2: In Vitro Dissolution Testing for N-0861 Formulations
Objective: To assess and compare the dissolution rate of different N-0861 formulations.
Apparatus: USP Apparatus II (Paddle Apparatus)[26]
Materials:
-
Calibrated Dissolution Bath
-
Dissolution Medium (e.g., pH 6.8 phosphate buffer with 0.5% surfactant like Tween 80 to maintain sink conditions)
-
N-0861 formulation (e.g., capsule filled with ASD powder)
-
Syringes and cannula filters
Methodology:
-
Preparation: Prepare 900 mL of dissolution medium and deaerate. Place it in the dissolution vessels and allow it to equilibrate to 37 ± 0.5°C.[22]
-
Apparatus Setup: Set the paddle speed to a specified rate (e.g., 75 RPM).
-
Sample Introduction: Drop one unit of the N-0861 formulation into each vessel. Start the timer immediately.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle blade and the surface of the medium, not less than 1 cm from the vessel wall.
-
Filtration: Immediately filter the sample through a suitable filter (e.g., 0.45 µm PVDF). Note: perform filter compatibility studies to ensure the drug does not adsorb to the filter material.
-
Analysis: Analyze the filtrate for the concentration of N-0861 using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the percentage of drug dissolved at each time point and generate a dissolution profile.
References
- 1. This compound | platelet activating factor (PAF) antagonist | CAS 121241-87-0 | Adenosine Receptor Antagonist | 美国InvivoChem [invivochem.cn]
- 2. Racemic mixture - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]
- 9. mdpi.com [mdpi.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pharmaceutics | Special Issue : Bioavailability Enhancement of Poorly Water-Soluble Drugs: Biopharmaceutics and Technology [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. fda.gov [fda.gov]
- 23. japsonline.com [japsonline.com]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. benchchem.com [benchchem.com]
- 26. rssl.com [rssl.com]
Technical Support Center: N-0861 Racemate & Cannabinoid CB1 Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with essential information, experimental best practices, and troubleshooting guidance for working with N-0861 racemate and other cannabinoid CB1 receptor antagonists.
Disclaimer: Publicly available experimental data specifically for a compound designated "N-0861" as a cannabinoid antagonist is limited. The following guide is based on established best practices and protocols for well-characterized CB1 receptor antagonists (e.g., Rimonabant, AM251). These principles are broadly applicable to novel compounds within this class.
Frequently Asked Questions (FAQs)
Q1: What is a cannabinoid CB1 receptor antagonist?
A CB1 receptor antagonist is a type of drug that binds to the cannabinoid receptor 1 (CB1R) but does not provoke the biological response that an agonist would.[1] Instead, it blocks or attenuates the effects of endocannabinoids (like anandamide and 2-AG) or exogenous cannabinoid agonists (like THC).[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, typically inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[1] Antagonists prevent this action.
Q2: What is the difference between a neutral antagonist and an inverse agonist?
This is a critical concept for experimental design.
-
Neutral Antagonist: A neutral antagonist binds to the receptor and displays no intrinsic activity of its own. It only blocks the action of agonists. The receptor's basal (constitutive) activity level remains unchanged. AM4113 is an example of a compound characterized as a neutral antagonist.[2][3]
-
Inverse Agonist: An inverse agonist binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist.[1] For CB1 receptors, which have some level of basal activity even without an agonist, an inverse agonist will decrease this basal signaling, for instance, by increasing cAMP levels. Rimonabant (SR141716A) is a classic example of a CB1 inverse agonist.[3][4]
The adverse psychiatric side effects observed with early CB1 antagonists like rimonabant have been attributed to their inverse agonist properties, leading to increased interest in developing neutral antagonists.[4][5]
Q3: What is the significance of using a "racemate" in experiments?
A racemate is a mixture containing equal amounts of two enantiomers (mirror-image isomers) of a chiral molecule. It is significant because enantiomers can have different biological activities. One enantiomer might be a potent antagonist, while the other could be inactive or even have activity at a different target. For initial screening, a racemate is often used. However, for detailed characterization, it is crucial to test the individual enantiomers to determine which one is responsible for the observed effects and to rule out confounding activities.
Experimental Design and Protocols
Essential Controls for In Vitro & In Vivo Experiments
Proper controls are essential for interpreting data from experiments with CB1 antagonists. The table below summarizes key control compounds.
| Control Type | Compound Example | Mechanism of Action | Typical In Vitro Conc. | Typical In Vivo Dose (Mice, i.p.) |
| CB1 Agonist | CP-55,940 or WIN 55,212-2 | Potent, synthetic CB1 receptor agonist. Used to stimulate the receptor and test the antagonist's ability to block this stimulation. | 10 nM - 1 µM | 0.3 - 3 mg/kg |
| CB1 Inverse Agonist | Rimonabant (SR141716A) | Well-characterized CB1 inverse agonist. Used as a positive control for antagonism and to compare efficacy/potency. | 100 nM - 10 µM | 3 - 10 mg/kg[5][6] |
| CB1 Neutral Antagonist | AM4113 | CB1 neutral antagonist. Used to differentiate effects of pure antagonism from those of inverse agonism. | 100 nM - 10 µM | 1 - 10 mg/kg |
| Vehicle Control | DMSO, Ethanol, Saline | The solvent used to dissolve the test compound. Essential for ruling out solvent-induced effects. | Varies | Varies |
Solubility and Stock Solution Preparation
Proper handling of lipophilic compounds like many CB1 antagonists is critical to avoid precipitation and ensure accurate concentrations.
| Parameter | Recommendation |
| Primary Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Concentration | 10 mM - 20 mM in 100% DMSO |
| Storage | Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
| Working Dilution | For aqueous cell culture media or buffers, perform serial dilutions. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent toxicity. Vortex thoroughly between dilutions. |
| In Vivo Formulation | A common formulation for intraperitoneal (i.p.) injection is a vehicle of DMSO, Tween 80, and saline (e.g., in a 1:1:8 or 5:5:90 ratio). Always prepare fresh on the day of the experiment. |
Key Experimental Protocol: cAMP Accumulation Assay
This assay functionally measures the ability of a CB1 antagonist to block the agonist-induced inhibition of adenylyl cyclase.
Objective: To determine the potency (e.g., IC50 or Kᵢ) of this compound in antagonizing a CB1 agonist.
Materials:
-
Cells expressing CB1 receptors (e.g., CHO-hCB1 or N18TG2 cells)
-
CB1 agonist (e.g., CP-55,940)
-
Forskolin (adenylyl cyclase activator)
-
IBMX or Rolipram (phosphodiesterase inhibitors)
-
Assay buffer (e.g., HBSS or physiologic saline with BSA)
-
cAMP detection kit (e.g., HTRF, ELISA)
Methodology:
-
Cell Plating: Plate CB1-expressing cells in a 96- or 384-well plate and grow to ~90% confluency.
-
Pre-incubation with Antagonist:
-
Wash cells gently with warm assay buffer.
-
Add buffer containing phosphodiesterase inhibitors (e.g., 100 µM IBMX) and varying concentrations of your antagonist (N-0861). Include a vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of a CB1 agonist (e.g., CP-55,940 at its EC₈₀ concentration) mixed with a fixed concentration of forskolin (e.g., 1-5 µM). Forskolin stimulates cAMP production, and the agonist will inhibit this; the antagonist should reverse that inhibition.
-
Incubate for an additional 15-30 minutes at 37°C.[7]
-
-
Cell Lysis and Detection:
-
Stop the reaction and lyse the cells according to the cAMP kit manufacturer's protocol.
-
Measure intracellular cAMP levels using a suitable plate reader.[8]
-
-
Data Analysis:
-
Normalize the data with 0% inhibition being the effect of the agonist + forskolin and 100% inhibition being the effect of forskolin alone.
-
Fit the concentration-response data to a nonlinear regression model to determine the IC₅₀ of N-0861.
-
Caption: Workflow for a CB1 antagonist cAMP accumulation assay.
Visualizations
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor by an agonist like Anandamide or THC initiates a signaling cascade through the Gᵢ/ₒ protein. This leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and modulation of ion channels. An antagonist like N-0861 physically blocks the agonist from binding, thereby preventing this downstream signaling.
Caption: Simplified CB1 receptor signaling pathway and point of antagonist action.
Troubleshooting Guide
Problem 1: No antagonist effect observed.
Your test compound fails to reverse the effect of the CB1 agonist.
Caption: Troubleshooting workflow for an inactive antagonist.
-
Possible Cause 1: Compound Insolubility. Many cannabinoid ligands are highly lipophilic and can precipitate in aqueous buffers.
-
Solution: Visually inspect your diluted solutions for precipitates. Prepare fresh stock solutions and ensure the final solvent concentration is minimal. Consider using a small amount of BSA in the assay buffer to aid solubility.
-
-
Possible Cause 2: Low Potency. The concentrations tested may be too low to see an effect.
-
Solution: Increase the concentration range of N-0861 in your assay. If it is a racemate, the active enantiomer is only 50% of the total concentration.
-
-
Possible Cause 3: Agonist Concentration Too High. If the agonist concentration is too high (saturating), it can be difficult for a competitive antagonist to compete for the binding site.
-
Solution: Use an agonist concentration at or near its EC₈₀. This provides a large enough signal window while allowing for competitive antagonism to be observed.
-
-
Possible Cause 4: Experimental Error.
-
Solution: Confirm that your positive control antagonist (e.g., rimonabant) is working as expected. If not, the issue may lie with your cells, agonist, or other reagents.
-
Problem 2: High variability between replicate wells.
-
Possible Cause 1: Inconsistent Cell Plating. Uneven cell density across the plate will lead to variable receptor expression and signal.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Check for edge effects in your plates.
-
-
Possible Cause 2: Pipetting Errors. Inaccurate pipetting, especially with small volumes of viscous DMSO stocks, can lead to large concentration errors.
-
Solution: Use calibrated pipettes and reverse pipetting techniques for viscous solutions. Ensure complete mixing at each dilution step.
-
-
Possible Cause 3: Compound Precipitation. Inconsistent precipitation across wells can cause high variability.
-
Solution: Follow the solubility troubleshooting steps above. Prepare working solutions immediately before use.
-
Problem 3: Unexpected agonist-like activity from N-0861.
-
Possible Cause 1: Off-Target Effects. The compound may be acting on another receptor in your cell system that produces a similar downstream effect (e.g., inhibiting adenylyl cyclase).
-
Solution: Test the compound in a parental cell line that does not express CB1 receptors. No effect should be seen. Consider screening against a panel of other common GPCRs.
-
-
Possible Cause 2: One Enantiomer is an Agonist. In a racemate, it is possible for one enantiomer to be an antagonist while the other is an agonist, leading to a confusing mixed signal.
-
Solution: This highlights the critical importance of synthesizing and testing the individual enantiomers to properly characterize the pharmacology.
-
References
- 1. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge | MDPI [mdpi.com]
- 7. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-0861 Racemate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective delivery and use of N-0861 racemate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: N-0861 is a selective adenosine A1 receptor antagonist. As a racemate, it contains an equal mixture of its two enantiomers. Adenosine A1 receptors are G-protein coupled receptors (GPCRs). When activated by adenosine, these receptors typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate potassium channels and inhibit calcium channels. By blocking these receptors, N-0861 prevents the inhibitory effects of adenosine, which can lead to increased neurotransmitter release and enhanced cardiac contractility, depending on the tissue.[1]
Q2: What are the main challenges in delivering this compound?
A2: Like many pharmaceutical compounds, N-0861 may present delivery challenges related to its solubility. Information from suppliers suggests that N-0861 may be poorly soluble in aqueous solutions. For in vitro experiments, it is recommended to dissolve it in dimethyl sulfoxide (DMSO). For in vivo studies, specific formulations using co-solvents and surfactants may be necessary. Furthermore, as a racemate, the different enantiomers may have distinct pharmacokinetic and pharmacodynamic profiles, which can be a consideration in experimental design and data interpretation.[2]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, N-0861 powder should be stored at -20°C for up to three years or at 4°C for up to two years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month. The compound is stable at room temperature for a few days, which is sufficient for ordinary shipping.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of N-0861 in cell culture media. | Low aqueous solubility of N-0861. The final concentration of DMSO in the media may be too low to maintain solubility. | - Ensure the final DMSO concentration in the culture media is at a level that maintains N-0861 solubility but is non-toxic to the cells (typically ≤ 0.5%).- Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the desired final concentration.- Consider using a different solvent for the stock solution, such as ethanol or DMF, after testing for cell compatibility.- Explore the use of solubilizing agents like cyclodextrins in the culture media. |
| Inconsistent or unexpected experimental results. | Degradation of N-0861 in solution. Pipetting errors. Issues with the racemate's enantiomers having different activities. | - Prepare fresh working solutions from a frozen stock for each experiment.- Verify the accuracy of pipettes and perform serial dilutions carefully.- Be aware that the racemic nature means you are testing two different compounds. Consider if the observed effect could be due to one enantiomer while the other is inactive or has a different effect. |
| Cell toxicity observed at effective concentrations. | The solvent (e.g., DMSO) concentration is too high. N-0861 itself may have cytotoxic effects at high concentrations. | - Perform a dose-response curve for the solvent alone to determine the maximum tolerated concentration by your cell line.- Lower the final solvent concentration by using a more concentrated stock of N-0861.- Conduct a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to distinguish between pharmacological effects and cytotoxicity. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of N-0861 upon injection. | The formulation is not optimal for in vivo administration. The drug has low solubility in physiological fluids. | - Use a recommended formulation for poorly soluble drugs. A common starting point is a vehicle containing DMSO, a surfactant like Tween 80, and a co-solvent such as PEG300, diluted in saline. An example formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.- Prepare the formulation by dissolving N-0861 in DMSO first, then sequentially adding the other components, ensuring the solution is clear at each step.- Consider alternative administration routes or formulation strategies like lipid-based carriers or nanosuspensions. |
| Low bioavailability or lack of efficacy. | Poor absorption from the administration site. Rapid metabolism or clearance. The enantiomers of the racemate may have different pharmacokinetic properties. | - Optimize the formulation to enhance solubility and absorption.- Conduct pharmacokinetic studies to determine the concentration of N-0861 in plasma over time.- Be mindful that one enantiomer may be cleared more rapidly than the other, leading to a change in the enantiomeric ratio in vivo. |
| Adverse effects or toxicity in animal models. | Off-target effects of the compound. Toxicity of the formulation vehicle. | - Perform dose-escalation studies to determine the maximum tolerated dose.- Administer the vehicle alone as a control group to assess any vehicle-related toxicity.- Monitor animals closely for any signs of distress or adverse reactions. |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general guideline for preparing this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Cell culture medium appropriate for your cell line
-
Cells expressing the adenosine A1 receptor
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the mass of this compound needed to prepare a 10 mM stock solution in DMSO. The molecular weight of N-0861 is 243.31 g/mol .
-
Aseptically weigh the required amount of N-0861 powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%). Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Plate your cells at the desired density and allow them to adhere or stabilize overnight.
-
Remove the existing medium and replace it with the medium containing the various concentrations of N-0861 or the vehicle control.
-
Incubate the cells for the desired period according to your experimental design.
-
-
Assay:
-
Proceed with your specific downstream assay to measure the effect of N-0861 on cell signaling or function (e.g., cAMP assay, calcium imaging, etc.).
-
General Protocol for In Vivo Formulation and Administration (Rodent Model)
This protocol provides a general method for formulating this compound for parenteral administration in rodents.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Formulation (Example for a 10 mg/kg dose):
This example is for a formulation with a final concentration of 2 mg/mL, assuming a 5 mL/kg injection volume.
-
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
-
Preparation Steps:
-
Dissolve the required amount of N-0861 in DMSO to create a concentrated stock (e.g., 20 mg/mL). Ensure it dissolves completely.
-
In a separate sterile tube, add the required volume of PEG300.
-
Slowly add the N-0861/DMSO stock to the PEG300 while vortexing.
-
Add the required volume of Tween 80 and vortex until the solution is clear.
-
Finally, add the required volume of sterile saline and vortex thoroughly. The final solution should be clear and free of precipitates.
-
-
Administration:
-
The formulation can be administered via appropriate routes such as intraperitoneal (IP) or intravenous (IV) injection. The choice of route will depend on the experimental goals.
-
Administer the vehicle alone to a control group of animals.
-
Note: This is a general guideline. The optimal formulation and administration route should be determined empirically for your specific experimental model and objectives.
Visualizations
Adenosine A1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the adenosine A1 receptor and its antagonism by N-0861.
Caption: Adenosine A1 receptor signaling pathway and N-0861 antagonism.
Experimental Workflow for In Vitro Studies
This diagram outlines a typical workflow for conducting in vitro experiments with N-0861.
Caption: A standard workflow for in vitro cell-based assays using N-0861.
Logical Relationship for In Vivo Formulation
This diagram illustrates the decision-making process and logical steps for preparing an in vivo formulation of N-0861.
Caption: Logical steps for preparing an N-0861 in vivo formulation.
References
Validation & Comparative
A Comparative Guide to A1 Adenosine Receptor Antagonists: N-0861 Racemate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the A1 adenosine receptor antagonist, N-0861 racemate, with other notable A1 antagonists, namely DPCPX and KW-3902. The information presented herein is supported by experimental data to facilitate an objective evaluation for research and development purposes.
Introduction to A1 Adenosine Receptor Antagonists
Adenosine A1 receptors, a subtype of adenosine receptors, are G protein-coupled receptors that play crucial roles in various physiological processes, particularly in the cardiovascular and central nervous systems. Antagonists of the A1 receptor are valuable research tools and hold therapeutic potential for conditions such as renal dysfunction, heart failure, and neurodegenerative disorders. N-0861 is a selective A1 adenosine receptor antagonist, and this guide will compare its performance characteristics against two other well-established A1 antagonists: 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) and KW-3902.
Comparative Performance Data
The following tables summarize the binding affinity (Ki) and selectivity of this compound, DPCPX, and KW-3902 for the A1 adenosine receptor. It is important to note that the data is compiled from different studies and experimental systems, which should be taken into consideration when making direct comparisons.
Table 1: A1 Receptor Binding Affinity (Ki)
| Compound | Receptor Source | Radioligand | Ki (nM) | Reference |
| This compound | Guinea Pig Atrial Membranes | [3H]DPCPX | 620 | [1] |
| Human Atrial Membranes | [3H]DPCPX | 700 | [1] | |
| DPCPX | Human A1 Receptor (CHO cells) | [3H]DPCPX | 3.9 | [2] |
| KW-3902 | Rat A1 Receptor (Forebrain) | [3H]CHA | 0.19 | [3][4] |
Lower Ki values indicate higher binding affinity.
Table 2: Adenosine Receptor Subtype Selectivity
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A1 vs. A2A Selectivity Ratio | Reference |
| This compound | ~10 (bovine brain) | ~6100 (bovine brain) | - | - | ~610-fold | [3] |
| DPCPX | 3.9 (human) | 130 (human) | 50 (human) | 4000 (human) | ~33-fold | [2] |
| KW-3902 | 0.19 (rat) | 170 (rat) | - | No effect at 10 µM | ~890-fold | [3][4] |
Selectivity ratio is calculated as Ki (A2A) / Ki (A1).
Table 3: Functional Activity Profile in CHO Cells
| Compound | Functional Effect on Basal cAMP Levels | Classification | Reference |
| This compound | No significant change | Neutral Antagonist | [1] |
| DPCPX | Increased cAMP levels | Inverse Agonist | [1] |
Experimental Protocols
Radioligand Competition Binding Assay (for Ki determination)
This protocol is a generalized representation based on methodologies described in the cited literature for determining the binding affinity of A1 receptor antagonists.[5][6]
1. Membrane Preparation:
-
Tissues (e.g., human atrial tissue, rat forebrain) or cells expressing the A1 adenosine receptor (e.g., CHO cells) are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
-
A fixed concentration of a radiolabeled A1 receptor antagonist (e.g., [3H]DPCPX).
-
A range of concentrations of the competing unlabeled antagonist (e.g., N-0861, DPCPX, or KW-3902).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
A1 Adenosine Receptor Signaling Pathway
Activation of the A1 adenosine receptor by an agonist initiates a signaling cascade through the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: A1 Adenosine Receptor Signaling Pathway.
Experimental Workflow for A1 Antagonist Affinity Determination
The following diagram illustrates the typical workflow for a radioligand competition binding assay used to determine the binding affinity of A1 receptor antagonists.
Caption: Radioligand Competition Binding Assay Workflow.
Conclusion
This guide provides a comparative overview of this compound and other key A1 adenosine receptor antagonists.
-
This compound demonstrates high selectivity for the A1 receptor over the A2A receptor and functions as a neutral antagonist.[1][3] Its binding affinity, while potent, appears to be lower than that of DPCPX and KW-3902 based on the available data from different experimental systems.
-
DPCPX is a potent and selective A1 antagonist with well-characterized binding affinities across all human adenosine receptor subtypes.[2] Notably, it acts as an inverse agonist, which may be a critical consideration depending on the research application.[1]
-
KW-3902 exhibits exceptionally high affinity and selectivity for the rat A1 receptor, making it a powerful tool for preclinical studies in this species.[3][4]
The choice of an A1 antagonist will ultimately depend on the specific requirements of the research, including the desired level of affinity, selectivity, functional activity (neutral antagonist vs. inverse agonist), and the experimental model system being used. The data and protocols presented in this guide are intended to aid researchers in making an informed decision.
References
- 1. Inverse agonists and neutral antagonists of recombinant human A1 adenosine receptors stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DPCPX | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 3. KW-3902, a selective high affinity antagonist for adenosine A1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KW-3902, a selective high affinity antagonist for adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselectivity of Orexin Receptor Agonists: The Case of TAK-861
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of orexin receptor agonists, with a focus on the stereochemical validation of TAK-861. While the initial query referenced "N-0861 racemate," publicly available scientific literature and clinical trial data refer to TAK-861 , a potent and selective orexin receptor 2 (OX2R) agonist. The chemical nomenclature for TAK-861, N-{(2S,3R)-4,4-Difluoro-1-(2-hydroxy-2-methylpropanoyl)-2-[(2,3',5'-trifluoro[1,1'-biphenyl]-3-yl)methyl]pyrrolidin-3-yl}ethanesulfonamide, specifies a single, defined stereoisomer, not a racemic mixture.[1][2][3] This indicates that the pharmacological activity is highly dependent on its specific three-dimensional structure.
This guide will explore the importance of stereochemistry in the activity of orexin receptor agonists, using TAK-861 as a primary example and drawing comparisons with other compounds where the activity of different stereoisomers has been explicitly detailed.
Data Presentation: Potency and Selectivity of Orexin Receptor Agonists
The following table summarizes the in vitro potency of TAK-861 and provides a comparative example of enantiomeric differentiation in a different orexin agonist scaffold.
| Compound | Target | EC50 (nM) | Selectivity (OX1R/OX2R) | Reference |
| TAK-861 ((2S,3R)-enantiomer) | hOX2R | 2.5 | >3000-fold for OX2R | [1] |
| hOX1R | >7500 | |||
| (-)-6 ((S)-enantiomer) | OX2R | 2.69 | 461-fold for OX2R | [4][5] |
| OX1R | 1240 | |||
| (+)-6 ((R)-enantiomer) | OX2R | 0.579 | 23.3-fold for OX1R/OX2R (Dual Agonist) | [4][5] |
| OX1R | 13.5 |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Detailed experimental methodologies are crucial for the validation of compound selectivity. Below are representative protocols for key assays used in the characterization of orexin receptor agonists.
1. In Vitro Calcium Mobilization Assay for Orexin Receptor Activation
This assay is a common method to determine the potency of orexin receptor agonists by measuring the increase in intracellular calcium concentration upon receptor activation.
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human orexin 1 receptor (hOX1R) or the human orexin 2 receptor (hOX2R).
-
Procedure:
-
Cells are plated in 96-well or 384-well plates and cultured to confluence.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
After washing to remove excess dye, the cells are treated with varying concentrations of the test compound (e.g., TAK-861).
-
The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
The increase in fluorescence, corresponding to the rise in intracellular calcium, is recorded over time.
-
-
Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response curve to determine the EC50 value for each receptor subtype.
2. Chiral Separation of Enantiomers by High-Performance Liquid Chromatography (HPLC)
To validate the selectivity of a specific enantiomer, it is first necessary to separate it from its mirror image.
-
Principle: Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for differential interaction with the enantiomers of a racemic compound, leading to their separation.
-
Typical Method:
-
Column: A chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak or Chiralcel).
-
Mobile Phase: A mixture of solvents such as hexane, isopropanol, and ethanol, often with an additive like diethylamine to improve peak shape. The exact composition is optimized for the specific compound.
-
Detection: UV detection at a wavelength where the compound absorbs strongly.
-
Procedure: The racemic mixture is dissolved in the mobile phase and injected onto the column. The two enantiomers will elute at different retention times, allowing for their individual collection and subsequent pharmacological testing.
-
Mandatory Visualizations
Signaling Pathway of Orexin Receptor 2 (OX2R) Activation
The diagram below illustrates the signaling cascade initiated by the binding of an agonist, such as TAK-861, to the OX2R, a G-protein coupled receptor (GPCR). This activation leads to the stimulation of downstream pathways that promote wakefulness.
Caption: Simplified signaling pathway of OX2R activation by an agonist.
Experimental Workflow for Validating Enantiomer Selectivity
The following workflow outlines the logical steps required to confirm that the desired pharmacological activity resides in a single enantiomer of a chiral compound.
Caption: Workflow for the validation of enantiomeric selectivity.
Discussion and Conclusion
The high potency and selectivity of TAK-861 for the OX2R are intrinsically linked to its specific (2S, 3R) stereochemistry. While direct comparative data for all possible stereoisomers of TAK-861 are not publicly available, the principle of stereoselectivity is well-established in pharmacology. As demonstrated with compound '6' in the data table, a change in stereochemistry at a single chiral center can dramatically alter both potency and receptor selectivity, in that case converting an OX2R-selective agonist into a dual OX1R/OX2R agonist.[4][5]
For TAK-861, the designation of a single stereoisomer for clinical development implies that extensive preclinical research was conducted to identify the most active and selective enantiomer. This process of "chiral switching" or developing a single enantiomer drug over a racemate is a common strategy to improve the therapeutic index by maximizing efficacy and minimizing potential off-target effects that could be associated with other, less active or inactive isomers. The clinical success and high selectivity of TAK-861 for the OX2R underscore the critical importance of validating the activity of individual stereoisomers in modern drug development.[1][6][7]
References
- 1. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Discovery of orexin 2 receptor selective and dual orexin receptor agonists based on the tetralin structure: Switching of receptor selectivity by chirality on the tetralin ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. vjneurology.com [vjneurology.com]
A Comparative Guide to N-0861 Racemate and DPCPX in Adenosine A1 Receptor Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used antagonists of the adenosine A1 receptor (A1AR), N-0861 racemate and 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX). The adenosine A1 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation, making it a significant target for drug discovery. Understanding the functional characteristics of antagonists like this compound and DPCPX is paramount for advancing research in these areas.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for this compound and DPCPX in functional assays targeting the adenosine A1 receptor. These values are critical for assessing the potency and selectivity of each compound.
| Parameter | This compound | DPCPX | Receptor/Tissue/Cell Line | Assay Type |
| Kᵢ (nM) | Not explicitly reported for racemate in binding assays | 0.45[1][2] | Rat Fat Cells | Adenylate Cyclase Inhibition |
| 0.46[3] | Rat Whole Brain Membranes | [³H]-CHA Binding | ||
| 3.9[4][5] | Human A₁ Receptor | Radioligand Binding | ||
| K₉ (nM) | 575 (pKB = 6.24)[6] | Not Reported | Guinea Pig Left Atrium | Negative Inotropic Response |
| 513 (pKB = 6.29)[6] | Guinea Pig Right Atrium | Negative Chronotropic Response | ||
| Selectivity | 47-fold selective for A₁ over A₂ (pKB = 4.57 at A₂)[6] | >700-fold selective for A₁ over A₂ (Kᵢ = 330 nM at A₂)[1][2] | Guinea Pig Aorta vs. Atria | Functional Antagonism |
| ~740-fold selective for A₁ over A₂ (Kᵢ = 340 nM at A₂)[3] | Rat Striatal Membranes (A₂) vs. Whole Brain (A₁) | Radioligand Binding |
Signaling Pathway and Experimental Workflow
The activation of the adenosine A1 receptor by an agonist initiates a signaling cascade through a Gi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Functional assays for A1AR antagonists typically measure the ability of the antagonist to block this agonist-induced response.
Caption: Adenosine A1 Receptor Signaling Pathway.
A generalized workflow for evaluating A1AR antagonists in a functional assay, such as a cAMP inhibition assay, is depicted below. This process involves preparing cells expressing the receptor, stimulating them with an agonist in the presence and absence of the antagonist, and quantifying the resulting change in a second messenger.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key functional assays used to characterize this compound and DPCPX.
Radioligand Binding Assay (for DPCPX)
This assay determines the binding affinity of a compound to the receptor by measuring the displacement of a radiolabeled ligand.
-
Membrane Preparation: Membranes from tissues or cells expressing the adenosine A1 receptor (e.g., rat brain) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
Binding Incubation: The assay is typically carried out in a final volume of 250 µL containing the membrane preparation, a fixed concentration of the radiolabeled antagonist (e.g., [³H]DPCPX at ~0.2 nM), and varying concentrations of the competing ligand (DPCPX or other test compounds).[1]
-
Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Adenylate Cyclase Inhibition Assay (Functional Antagonism)
This functional assay measures the ability of an antagonist to reverse the agonist-induced inhibition of adenylyl cyclase activity, which is a downstream effect of A1AR activation.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from a suitable source (e.g., rat fat cells) are prepared.[1]
-
Assay Incubation: The reaction mixture contains the cell membranes, ATP, an ATP-regenerating system, a phosphodiesterase inhibitor (to prevent cAMP degradation), and forskolin (to stimulate adenylyl cyclase). The assay is performed in the presence of a fixed concentration of an adenosine A1 receptor agonist (e.g., R-PIA) and varying concentrations of the antagonist (this compound or DPCPX).[1]
-
cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is measured, often using a competitive binding assay with a labeled cAMP tracer or more modern luminescence or fluorescence-based methods.[7][8]
-
Data Analysis: The ability of the antagonist to block the agonist-induced inhibition of cAMP production is quantified. The antagonist's potency is typically expressed as a K₉ or pA₂ value, derived from Schild analysis of the concentration-response curves.[1]
GTPγS Binding Assay
This assay measures the functional activation of G proteins coupled to the receptor and is a more proximal measure of receptor activation than cAMP assays.
-
Membrane Preparation: Membranes from cells or tissues expressing the A1AR are prepared.
-
Assay Incubation: Membranes are incubated with GDP (to establish a basal state), varying concentrations of an agonist, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. To determine antagonist activity, membranes are pre-incubated with the antagonist before the addition of the agonist and [³⁵S]GTPγS.[9][10]
-
Separation and Counting: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.[10]
-
Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is measured. The ability of the antagonist to inhibit this stimulation is used to determine its potency (IC₅₀ or K₉).
Conclusion
Both this compound and DPCPX are effective antagonists of the adenosine A1 receptor. DPCPX demonstrates exceptionally high potency and selectivity for the A1AR, with Kᵢ values in the sub-nanomolar to low nanomolar range.[1][2][3][4][5] this compound, while also a selective A1AR antagonist, exhibits a more moderate potency in the mid-nanomolar range.[6] The choice between these two compounds will depend on the specific requirements of the research, such as the desired level of potency, the experimental system being used, and considerations of off-target effects. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their studies of the adenosine A1 receptor.
References
- 1. Effect of N-0861, a selective adenosine A1 receptor antagonist, on pharmacologic stress imaging with adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of adenosine 1 receptor expression and function in hippocampal and hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy- endonorbornyl)-9-methyladenine (WRC-0571), a highly potent and selective, non-xanthine antagonist of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel irreversible antagonist of the A1-adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. (+-)-N6-endonorbornan-2-yl-9-methyladenine (N-0861) and its enantiomers: selective antagonists of A1-adenosine receptors in guinea pig isolated atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-0861 Racemate Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of N-0861 racemate, a selective adenosine A1 receptor antagonist, with a well-characterized alternative, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX). The information presented herein is intended to assist researchers in selecting the most appropriate tool for their studies by providing objective performance data based on available experimental evidence.
Executive Summary
N-0861 is a potent and highly selective antagonist for the adenosine A1 receptor.[1] Experimental data demonstrates a significant preference for the A1 subtype over the A2A receptor, a crucial factor for studies aiming to isolate A1-mediated effects. This guide summarizes the available quantitative data on the binding affinities of N-0861 and compares them to DPCPX, another widely used selective A1 antagonist. Detailed experimental protocols for assessing receptor binding are also provided to ensure reproducibility and aid in the design of future experiments.
Data Presentation: Receptor Binding Affinity Comparison
The following table summarizes the binding affinities (Ki values) of this compound and DPCPX for the four subtypes of human adenosine receptors. Lower Ki values indicate higher binding affinity.
| Compound | Adenosine A1 Receptor (Ki) | Adenosine A2A Receptor (Ki) | Adenosine A2B Receptor (Ki) | Adenosine A3 Receptor (Ki) | Selectivity (A1 vs. A2A) |
| This compound | 0.7 µM (700 nM)¹ | ~427 µM (estimated)² | Data not available | Data not available | ~610-fold |
| DPCPX | 0.46 nM | 330 nM | Data not available | Data not available | ~717-fold |
¹ Data from radioligand binding assays on human atrial membranes. ² Estimated based on the reported ~610-fold selectivity for A1 over A2 receptors in brain tissues.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and its alternatives.
Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol is a standard method used to determine the binding affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound, DPCPX) for adenosine receptor subtypes (A1, A2A, A2B, A3).
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).
-
Test compound (this compound or DPCPX) at various concentrations.
-
Non-specific binding control (a high concentration of a known non-radioactive ligand, e.g., theophylline).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Adenosine A1 Receptor Signaling Pathway
References
A Comparative Analysis of Racemic Ibuprofen and Its Enantiomers in Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of racemic ibuprofen and its individual enantiomers, (S)-ibuprofen and (R)-ibuprofen. The focus is on their differential inhibitory effects on the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
Ibuprofen is a widely used NSAID that possesses anti-inflammatory, analgesic, and antipyretic properties.[1] It is a chiral molecule and is commonly administered as a racemic mixture, containing equal amounts of (S)-ibuprofen and (R)-ibuprofen.[1] The therapeutic effects of ibuprofen are primarily attributed to the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2] While the two enantiomers have identical physical and chemical properties in an achiral environment, they exhibit significant differences in their pharmacological activity.[3][4] The (S)-enantiomer is significantly more potent in inhibiting COX enzymes than the (R)-enantiomer.[3][5] In vivo, the less active (R)-enantiomer can undergo a unidirectional chiral inversion to the active (S)-enantiomer, contributing to the overall therapeutic effect of the racemic mixture.[1][4]
Quantitative Data Comparison
The following table summarizes the in vitro inhibitory potency (IC50 values) of racemic ibuprofen and its enantiomers against human COX-1 and COX-2 enzymes. Lower IC50 values indicate greater inhibitory potency.
| Compound | Target Enzyme | IC50 (μM) | Reference(s) |
| (S)-Ibuprofen | COX-1 | 2.1 | [5][6] |
| COX-2 | 1.6 | [5][6] | |
| (R)-Ibuprofen | COX-1 | 34.9 | [5][6] |
| COX-2 | >250 | [5][6] | |
| Racemic Ibuprofen | COX-1 | 13 | [1] |
| COX-2 | 370 | [1] |
Note: IC50 values can vary between studies depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method to determine the IC50 values of test compounds against COX-1 and COX-2.
-
Enzyme Source: Purified human recombinant COX-1 and COX-2 enzymes or human platelets (for COX-1) and lipopolysaccharide (LPS)-stimulated human monocytes (for COX-2).[5][6][7]
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.[7]
-
Cofactors: Hematin and L-epinephrine.[7]
-
Substrate: Arachidonic acid.[7]
-
Procedure:
-
Prepare solutions of the test compounds (racemic ibuprofen, (S)-ibuprofen, (R)-ibuprofen) in a suitable solvent (e.g., DMSO).
-
In a reaction vessel, combine the assay buffer, cofactors, and the respective COX enzyme.
-
Add varying concentrations of the test compounds to the reaction vessels and incubate.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a specified time at 37°C.
-
Terminate the reaction.
-
Measure the production of prostaglandin E2 (PGE2) or thromboxane B2 (TXB2) using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS/MS).[5][6][7]
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
2. Chiral Separation of Ibuprofen Enantiomers by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the stereoselective separation of ibuprofen enantiomers.
-
Instrumentation: A standard HPLC system with a UV detector.[8][9][10]
-
Chiral Stationary Phase: A chiral column, such as one based on α-acid glycoprotein (AGP) or cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-H).[9][10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.0) and an organic modifier (e.g., 2-propanol), or a non-aqueous mobile phase such as n-hexane:2-propanol:trifluoroacetic acid (98:2:0.1, v/v/v).[9][10]
-
Detection: UV detection at a wavelength of 225 nm or 254 nm.[9][10]
-
Procedure:
-
Prepare a solution of racemic ibuprofen in the mobile phase or a compatible solvent.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
The enantiomers will be separated based on their differential interaction with the chiral stationary phase, resulting in two distinct peaks in the chromatogram.
-
The retention times are used to identify and quantify each enantiomer.
-
Visualizations
Signaling Pathway
Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of Ibuprofen.
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Experimental Workflow: Chiral HPLC Separation
Caption: Workflow for the chiral separation of Ibuprofen enantiomers by HPLC.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ibuprofen enantiomers and its coenzyme A thioesters on human prostaglandin endoperoxide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ibuprofen enantiomers and its coenzyme A thioesters on human prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. academic.oup.com [academic.oup.com]
confirming the efficacy of N-0861 racemate in disease models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of N-0861 racemate, a selective adenosine A₁ receptor antagonist, in a preclinical disease model. Due to the limited publicly available data on N-0861 in extensive disease models, this comparison focuses on its documented effects in mitigating renal insufficiency during adenosine-controlled hypotension. The performance of N-0861 is contextualized with an alternative therapeutic strategy for managing hypotension-induced renal dysfunction.
Overview of this compound
N-0861 is a potent and highly selective antagonist of the adenosine A₁ receptor.[1][2] Its mechanism of action involves blocking the effects of adenosine on these receptors, which are known to play a significant role in various physiological processes, including cardiovascular and renal function. The racemate form contains both enantiomers of the N-0861 molecule.
Efficacy in a Model of Adenosine-Controlled Hypotension and Renal Insufficiency
Activation of adenosine A₁ receptors in the kidneys leads to constriction of the afferent arterioles, which reduces the glomerular filtration rate (GFR). In situations of controlled hypotension where adenosine is used, this can lead to iatrogenic acute renal insufficiency. By selectively blocking these A₁ receptors, N-0861 is expected to counteract this vasoconstriction, thereby preserving renal blood flow and GFR.
Comparison with an Alternative: Sodium Nitroprusside
In the context of controlled hypotension during surgical procedures, a common alternative to adenosine is sodium nitroprusside. A study comparing the renal effects of adenosine and sodium nitroprusside for inducing controlled hypotension during cerebral aneurysm surgery provides valuable comparative data.[3]
Data Presentation: Renal Hemodynamic Effects
| Parameter | Adenosine-Induced Hypotension | Sodium Nitroprusside-Induced Hypotension |
| Mean Arterial Pressure | Lowered by 25%-30% (to ~60-70 mm Hg) | Lowered by 25%-30% (to ~60-70 mm Hg) |
| Glomerular Filtration Rate (GFR) | Marked decrease (-91%) | Less pronounced decrease (-24%)[3] |
| Renal Blood Flow (RBF) | Marked decrease (-92%) | Less pronounced decrease (-36%)[3] |
| Renal Vascular Resistance | Pronounced increase | No significant effect[3] |
| Renin Secretion | No increase | Increased[3] |
This table summarizes data from a study directly comparing adenosine and sodium nitroprusside for controlled hypotension. While N-0861 was not used in this specific study, it highlights the renal challenge that N-0861 is designed to address when adenosine is the hypotensive agent.
Based on its mechanism, N-0861, when co-administered with adenosine, would be expected to mitigate the drastic reductions in GFR and RBF observed with adenosine alone, bringing its renal safety profile closer to that of agents like sodium nitroprusside.
Experimental Protocols
Adenosine-Controlled Hypotension Model in Rats (General Protocol)
A standardized rat model is utilized to investigate the effects of therapeutic agents on renal function during induced hypotension.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and catheters are inserted into the femoral artery and vein for blood pressure monitoring and substance administration, respectively. A catheter is also placed in the ureter for urine collection.
-
Baseline Measurements: Baseline mean arterial pressure (MAP), glomerular filtration rate (GFR, often measured by inulin or creatinine clearance), and renal blood flow (RBF, measured by an ultrasonic flow probe on the renal artery) are recorded.
-
Induction of Hypotension: A continuous intravenous infusion of adenosine is administered to achieve and maintain a target MAP (e.g., 60-70 mmHg).
-
Intervention: this compound is administered intravenously before or during the adenosine infusion.
-
Data Collection: MAP, GFR, and RBF are continuously monitored and recorded throughout the experiment. Urine and blood samples are collected at specified intervals to determine renal function parameters.
-
Analysis: The primary outcomes are the changes in GFR and RBF in the N-0861 treated group compared to a control group receiving only adenosine.
Signaling Pathways and Experimental Workflow
Adenosine A₁ Receptor Signaling in the Renal Afferent Arteriole
Caption: Adenosine A₁ receptor signaling pathway leading to vasoconstriction.
Experimental Workflow for Evaluating N-0861 in Renal Insufficiency
References
- 1. ahajournals.org [ahajournals.org]
- 2. Selective attenuation by N-0861 (N6-endonorboran-2-yl-9-methyladenine) of cardiac A1 adenosine receptor-mediated effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlled hypotension with adenosine or sodium nitroprusside during cerebral aneurysm surgery: effects on renal hemodynamics, excretory function, and renin release - PubMed [pubmed.ncbi.nlm.nih.gov]
N-0861 Racemate: A Head-to-Head Comparison with Structurally and Functionally Similar Adenosine A1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the N-0861 racemate with its enantiomers and other key adenosine A1 receptor antagonists. The data presented is compiled from various studies to offer an objective overview of their performance, supported by detailed experimental methodologies.
Introduction
N-0861 (N⁶-endonorboran-2-yl-9-methyladenine) is a potent and selective antagonist of the adenosine A1 receptor. As a racemate, it is a mixture of two enantiomers, (+)-N-0861 (WRC-0006) and (-)-N-0861 (WRC-0007). Understanding the pharmacological profile of the racemate in comparison to its individual enantiomers and other well-characterized A1 antagonists is crucial for its application in research and potential therapeutic development. This guide focuses on a head-to-head comparison of this compound, its enantiomers, and other selective A1 antagonists such as WRC-0571 and DPCPX, based on their binding affinities and selectivity.
Quantitative Comparison of Adenosine A1 Receptor Antagonists
The following tables summarize the binding affinity (Ki) and selectivity of this compound and similar compounds for the adenosine A1 receptor.
Table 1: Binding Affinity of this compound and its Enantiomers for the Guinea Pig Atrial A1 Adenosine Receptor
| Compound | pKB | Relative Potency |
| This compound | 6.24 | - |
| WRC-0007 ((-)-enantiomer) | 6.51 | 4-fold more potent than WRC-0006 |
| WRC-0006 ((+)-enantiomer) | 5.86 | - |
Table 2: Comparative Binding Affinities (Ki) of N-0861 and Related Compounds for Adenosine Receptors
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A3 Receptor (Ki, nM) | A1 vs A2A Selectivity | A1 vs A3 Selectivity | Species |
| This compound | 620-700 | >10,000 | - | ~16-fold | - | Guinea Pig/Human |
| WRC-0571 | 1.7 (human), 1.1 (guinea pig) | 105 (human) | 7940 (human) | 62-fold | 4670-fold | Human/Guinea Pig |
| DPCPX | 0.62 | - | - | - | - | Guinea Pig |
| CGS 15943 | 3.5 | <1 | 95 | ~0.3-fold | ~27-fold | Human |
Experimental Protocols
The data presented in this guide are primarily derived from radioligand binding assays and functional assays in isolated tissues. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay for Adenosine A1 Receptors
This protocol is a standard method used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of test compounds for the adenosine A1 receptor.
Materials:
-
Membrane Preparations: Crude membrane preparations from guinea pig or human atrial tissues, or cell lines recombinantly expressing the human A1 adenosine receptor (e.g., CHO or HEK-293 cells).
-
Radioligand: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a selective A1 antagonist radioligand.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A1 receptor ligand (e.g., 10 µM theophylline or CPA).
-
Incubation Buffer: Typically 50 mM Tris-HCl buffer, pH 7.4.
-
Test Compounds: this compound, its enantiomers, and other comparators dissolved in a suitable solvent (e.g., DMSO).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: In a final volume of 200 µL, combine the membrane preparation (typically 50-100 µg of protein), [³H]DPCPX (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of the test compound.
-
Non-specific Binding: In a parallel set of tubes, add the non-specific binding control instead of the test compound.
-
Incubation Conditions: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay in Isolated Guinea Pig Atria
This ex vivo method assesses the functional antagonism of A1 receptors by measuring the physiological response in a relevant tissue.
Objective: To determine the functional antagonist potency (pKB) of test compounds against A1 receptor-mediated negative inotropic effects.
Materials:
-
Isolated guinea pig left atria.
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Force transducer to measure atrial contractility.
-
Data acquisition system.
-
Adenosine A1 receptor agonist (e.g., NECA - 5'-N-ethylcarboxamidoadenosine).
-
Test compounds (this compound and its enantiomers).
Procedure:
-
Tissue Preparation: Mount the isolated guinea pig left atria in the organ baths under a resting tension (e.g., 1 g). Allow the tissue to equilibrate for at least 60 minutes.
-
Stimulation: Electrically stimulate the atria at a constant frequency (e.g., 1 Hz).
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the negative inotropic effect of the A1 agonist NECA.
-
Antagonist Incubation: In the presence of a fixed concentration of the antagonist (e.g., this compound), repeat the NECA concentration-response curve. The antagonist should be incubated with the tissue for a sufficient time (e.g., 30-60 minutes) before adding the agonist.
-
Data Analysis: The antagonist potency is expressed as the pKB value, which is calculated from the rightward shift of the agonist concentration-response curve in the presence of the antagonist, using the Schild equation. A higher pKB value indicates a more potent antagonist.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the adenosine A1 receptor and a typical experimental workflow for determining antagonist affinity.
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
The available data indicates that N-0861 is a selective adenosine A1 receptor antagonist. The antagonistic activity of the racemate resides primarily in the (-)-enantiomer (WRC-0007), which is approximately four times more potent than the (+)-enantiomer (WRC-0006). When compared to other antagonists, WRC-0571, a structural analog of N-0861, demonstrates significantly higher affinity and selectivity for the A1 receptor. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working with N-0861 and related compounds, facilitating further investigation into their pharmacological properties and potential applications.
Evaluating the Specificity of N-0861 Racemate Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Binding Affinity of Adenosine Receptor Antagonists
To contextualize the binding profile of a selective A1 antagonist, the following table summarizes the binding affinities (Ki values) of several common adenosine receptor antagonists for the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). N-0861 has been reported to be approximately 610-fold more selective for the A1 adenosine receptor over the A2A subtype. However, specific Ki values for N-0861 are not consistently reported across all subtypes in publicly accessible literature.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity Profile |
| N-0861 | Data not available | Data not available | Data not available | Data not available | Reported ~610-fold A1 vs. A2A selectivity |
| DPCPX | 0.46 - 3.9[1] | 130[2] | 50[2] | 4000[2] | Highly A1 selective |
| CGS 15943 | 3.5[3] | 4.2[3] | 16[3] | 50[3] | Non-selective |
| Istradefylline (KW-6002) | 2.2[1] | - | - | - | Highly A2A selective |
| SCH 58261 | 287 | <1 | 5000 | >10000 | Highly A2A selective |
Note: Ki values can vary between studies depending on the experimental conditions, radioligand used, and tissue/cell preparation.
Adenosine Receptor Signaling and Antagonism
The following diagram illustrates the canonical signaling pathways of the A1 and A2A adenosine receptors and the mechanism of action for an A1-selective antagonist like N-0861.
Caption: Adenosine signaling and A1-selective antagonism.
Experimental Protocols
The binding affinity and selectivity of N-0861 and other compounds are typically determined using radioligand binding assays.
Radioligand Displacement Assay for Adenosine A1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., N-0861) for the adenosine A1 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from a source rich in adenosine A1 receptors (e.g., rat brain cortex or CHO cells stably expressing the human A1 receptor).
-
Radioligand: [3H]-DPCPX (a selective A1 antagonist).
-
Test compound: N-0861 racemate and/or individual enantiomers.
-
Non-specific binding control: A high concentration of a non-labeled A1-selective ligand (e.g., 10 µM CPA - N6-cyclopentyladenosine).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration that yields adequate signal-to-noise. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of [3H]-DPCPX (typically at or below its Kd).
-
Varying concentrations of the test compound or vehicle (for total binding) or a saturating concentration of a non-labeled ligand (for non-specific binding).
-
Add the diluted membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The same principle is applied to determine the binding affinity for other adenosine receptor subtypes (A2A, A2B, A3) using appropriate cell lines and selective radioligands.
Experimental Workflow for Binding Specificity Evaluation
The following diagram outlines the typical workflow for assessing the binding specificity of a compound like N-0861.
Caption: A typical experimental workflow for specificity.
Conclusion
N-0861 is recognized as a selective adenosine A1 receptor antagonist. While its high selectivity over the A2A receptor is documented, a comprehensive, publicly available dataset detailing its binding affinities across all adenosine receptor subtypes and for its individual enantiomers is lacking. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct their own evaluations and to understand the binding profile of N-0861 in the context of other adenosine receptor modulators. Further studies are warranted to fully characterize the binding specificity of the this compound and its stereoisomers to provide a more complete picture for drug development professionals.
References
statistical analysis of N-0861 racemate comparative data
Errata: Identification of N-0861 Racemate
Initial research indicates that the compound designated N-0861 (CAS 141696-90-4) is not an EP4 receptor antagonist but rather a selective A1 adenosine receptor antagonist.[1] Studies have shown that N-0861 selectively inhibits the cardiac A1 adenosine receptor-mediated effects in humans.[2] Therefore, a direct comparative analysis of this compound within the context of EP4 receptor antagonists is not feasible.
To fulfill the core requirements of your request for a comparative guide, we have compiled the following analysis on a representative and well-documented selective EP4 receptor antagonist, "EP4 receptor antagonist 1," and its comparison with other notable alternatives.
Comparison Guide: Selective EP4 Receptor Antagonists
This guide provides a comparative analysis of the in vitro and in vivo performance of selected EP4 receptor antagonists. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of EP4 receptor signaling and its therapeutic targeting.
Data Presentation: In Vitro Potency and Selectivity
The following table summarizes the reported in vitro potency and selectivity of several EP4 receptor antagonists. The data has been compiled from various sources and provides a basis for comparing the pharmacological profiles of these compounds.
| Compound | Target | Assay Type | Potency (IC50/Ki) | Selectivity Profile | Reference(s) |
| EP4 receptor antagonist 1 | Human EP4 | Calcium Flux | 6.1 nM | >10,000 nM for human EP1, EP2, and EP3 receptors. | [3][4] |
| Human EP4 | cAMP Accumulation | 18.7 nM | [1] | ||
| Human EP4 | CRE Reporter | 5.2 nM | [5] | ||
| Human EP4 | β-arrestin Recruitment | 0.4 nM | [5] | ||
| Mouse EP4 | (Not Specified) | 16.2 nM | [1][4] | ||
| Grapiprant (CJ-023,423) | Dog EP4 | Radioligand Binding | Ki = 24 nM | Selective for EP4. | [6] |
| ONO-AE3-208 | Human EP4 | Radioligand Binding | Ki = 1.3 nM | Less potent on EP3 (Ki=30nM), FP (Ki=790nM), TP (Ki=2400nM). | [6] |
| MK-2894 | Human EP4 | Radioligand Binding | Ki = 0.56 nM | Selective for EP4. | [6] |
| Human EP4 | Functional Assay | IC50 = 2.5 nM | [6] | ||
| L-161,982 | Human EP4 | (Not Specified) | - | Selective EP4 receptor antagonist. | [6] |
| E7046 | Human EP4 | (Not Specified) | - | Selective EP4 antagonist. | [7][8] |
| RQ-15986 | Murine EP4 | cAMP Functional Assay | Dose-dependent inhibition | Selective for EP4. | [9] |
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize EP4 receptor antagonists.
1. Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to the EP4 receptor.
-
Objective: To measure the inhibitory constant (Ki) of a test compound for the EP4 receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably overexpressing the human EP4 receptor (HEK293-hEP4).
-
Assay Buffer: A neutral (pH 7.4) and isotonic buffer is typically used for optimal binding.[10]
-
Competition Binding: A fixed concentration of a radiolabeled EP4 ligand (e.g., [3H]-PGE2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The reaction is incubated to allow for binding to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[11]
-
2. cAMP Functional Assay
This assay measures the ability of an antagonist to block the PGE2-induced production of cyclic AMP (cAMP), a key second messenger in the EP4 signaling pathway.
-
Objective: To determine the potency (IC50) of a test compound in inhibiting EP4 receptor signaling.
-
Methodology:
-
Cell Culture: HEK293-hEP4 cells are seeded in 96-well plates and cultured overnight.
-
Compound Pre-incubation: Cells are pre-incubated with various concentrations of the test antagonist or vehicle control.
-
Stimulation: A fixed concentration of PGE2 (typically at its EC80) is added to the wells to stimulate cAMP production.[12]
-
Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP is measured using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[13][14]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the antagonist concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.[12]
-
Mandatory Visualization
EP4 Receptor Signaling Pathway
Caption: Canonical Gs-coupled signaling pathway of the EP4 receptor.
Experimental Workflow for In Vitro Antagonist Characterization
Caption: Workflow for a typical cAMP functional assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. EP4 receptor antagonist 1 - Immunomart [immunomart.com]
- 5. EP4 receptor antagonist 1 | Prostaglandin Receptor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of a selective prostaglandin E2 receptor antagonist RQ-15986 on inflammation-related colon tumorigenesis in APC-mutant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Navigating the Safe Disposal of N-0861 Racemate: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of N-0861 racemate. In the absence of a specific Safety Data Sheet (SDS), the following procedures are based on established guidelines for the disposal of hazardous chemical waste and compounds of a similar chemical class (purine analogs). A precautionary approach is paramount.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for a preliminary hazard assessment.
| Property | Value |
| Molecular Formula | C13H17N5 |
| Molecular Weight | 243.31 g/mol |
| Appearance | Solid |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to comply with general hazardous waste management regulations.
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste. Due to the lack of specific toxicological data, a precautionary approach is necessary.[1]
-
Do not dispose of this compound down the drain or in regular trash.[2][3][4]
2. Personal Protective Equipment (PPE):
Before handling the waste, ensure appropriate PPE is worn, including:
3. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[5][7][8] The original container, if in good condition, is a suitable option.[5] Food-grade containers should never be used.[9]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.[5][7]
-
Segregation: Store the this compound waste separately from incompatible materials. As a general rule, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[3][9]
-
Storage Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][9] This area should be at or near the point of waste generation.[7] Ensure the container is kept closed except when adding waste.[2][7]
4. Disposal Procedure:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste.[1][7] Contact them to schedule a pickup.
-
Provide Information: Be prepared to provide the EHS department with the information from the waste label.
-
Do Not Attempt Neutralization: Without specific chemical data, do not attempt to neutralize or treat the waste yourself.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. acs.org [acs.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Safe Handling of N-0861 Racemate: A Guide for Laboratory Professionals
Crucial Safety Notice: A specific Safety Data Sheet (SDS) for N-0861 racemate (CAS No. 121241-87-0) is not publicly available. The following guidance is based on the general safety principles for handling novel chemical compounds of unknown toxicity and information available for structurally related purine analogs. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound and consult with their institution's environmental health and safety (EHS) department. The information provided here is intended as a supplementary resource and not a substitute for a formal safety evaluation.
This compound, a selective adenosine A1 receptor antagonist, is a solid at room temperature. As a purine analog, it is prudent to handle it as a potentially hazardous substance, as compounds in this class can interfere with DNA synthesis and other cellular processes. This guide provides essential safety and logistical information, including operational and disposal plans, to support the safe use of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the available data for this compound is presented below. This information has been compiled from various sources and should be considered preliminary in the absence of a formal SDS.
| Property | Value |
| Molecular Formula | C13H17N5 |
| Molecular Weight | 243.31 g/mol |
| Appearance | Solid (at room temperature) |
| Boiling Point | 456.2 ± 48.0 °C at 760 mmHg |
| Flash Point | 229.7 ± 29.6 °C |
| Density | 1.6 ± 0.1 g/cm³ |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to minimize exposure when handling this compound. The following table outlines the recommended PPE.
| PPE Category | Recommended Equipment |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is recommended. Inspect gloves for any signs of degradation before and during use. Change gloves frequently and immediately if contaminated. |
| Eye and Face Protection | ANSI-approved safety glasses with side shields are mandatory. A face shield should be worn in situations where splashing is a risk. |
| Body Protection | A fully buttoned laboratory coat is required. For procedures with a higher risk of contamination, consider using a disposable gown over the lab coat. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, based on a formal risk assessment. |
Experimental Protocols: Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for the safe handling of this compound. The following step-by-step guidance should be followed:
-
Preparation and Designated Area:
-
All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Ensure the work area is clean and free of clutter.
-
Have all necessary equipment and materials, including waste containers, readily available in the fume hood before starting work.
-
-
Weighing and Aliquoting:
-
When weighing the solid compound, use a balance inside the fume hood or a powder containment hood.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Prepare aliquots of the desired concentration in a fume hood. If dissolving in a solvent, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
-
Experimental Use:
-
Keep containers of this compound closed when not in use.
-
When transferring solutions, use appropriate tools such as pipettes with filtered tips to prevent aerosol generation.
-
Avoid direct contact with the skin, eyes, and clothing at all times.
-
-
Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse with water.
-
Remove PPE in the correct order to avoid cross-contamination. Always remove gloves last and wash hands thoroughly with soap and water immediately after.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste, including empty vials, contaminated weighing paper, and disposable labware, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Used gloves, disposable gowns, and other contaminated PPE should be disposed of as hazardous solid waste.
-
Waste Pickup: All hazardous waste containers must be managed and disposed of through the institution's EHS department in accordance with local, state, and federal regulations.
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
A logical workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
